molecular formula C9H12N2 B7972785 5-Methyl-1,2,3,4-tetrahydroquinoxaline

5-Methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B7972785
M. Wt: 148.20 g/mol
InChI Key: BASZRPQRVXBLEA-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3,4-tetrahydroquinoxaline is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-1,2,3,4-tetrahydroquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1,2,3,4-tetrahydroquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-4,10-11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASZRPQRVXBLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Methyl-Substituted Tetrahydroquinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

Tetrahydroquinoxalines (THQs) are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their conformational flexibility and the influence of substituents on their three-dimensional structure are critical determinants of their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of the thermodynamic stability of 5-methyl-substituted tetrahydroquinoxalines. We delve into the conformational intricacies of the tetrahydroquinoxaline ring system, the stereoelectronic effects of the 5-methyl group, and present robust experimental and computational methodologies for the quantitative assessment of their thermodynamic parameters. This guide is intended to be a valuable resource for researchers in medicinal chemistry, drug discovery, and materials science, offering both foundational knowledge and practical protocols to inform rational drug design and development.

Introduction: The Significance of the Tetrahydroquinoxaline Scaffold in Modern Drug Discovery

The 1,2,3,4-tetrahydroquinoxaline (THQ) nucleus is a privileged scaffold in medicinal chemistry, owing to its presence in a wide array of natural products and synthetic compounds with significant therapeutic properties.[1] Derivatives of THQ have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, antibacterial, and neuroprotective effects.[1] Notably, the THQ framework is a key structural element in molecules targeting a variety of biological targets, such as cholesterol ester transfer protein (CETP) inhibitors for atherosclerosis and non-nucleoside HIV-1 reverse transcriptase inhibitors.[1]

The therapeutic efficacy of THQ-based compounds is intrinsically linked to their three-dimensional conformation, which governs their interaction with biological macromolecules. The introduction of substituents onto the THQ ring system can profoundly influence its conformational preferences and, consequently, its thermodynamic stability. A thorough understanding of these structure-stability relationships is paramount for the rational design of novel therapeutic agents with optimized efficacy, selectivity, and pharmacokinetic properties. This guide focuses specifically on the impact of a methyl group at the 5-position of the tetrahydroquinoxaline ring, a substitution that introduces interesting stereochemical considerations.

Conformational Landscape of the Tetrahydroquinoxaline Ring

The tetrahydroquinoxaline scaffold consists of a benzene ring fused to a dihydropyrazine ring. The non-aromatic dihydropyrazine ring is not planar and adopts a puckered conformation to alleviate ring strain. This puckering is analogous to that observed in cyclohexane and related heterocyclic systems.

Ring Inversion and Puckered Conformations

The dihydropyrazine ring of tetrahydroquinoxaline exists in a dynamic equilibrium between two primary chair-like conformations, often referred to as half-chair or twist-boat conformations in similar systems.[2] This conformational flexibility is a result of low energy barriers to ring inversion. In the context of the fused ring system of THQ, the puckering of the dihydropyrazine ring leads to two distinct orientations for substituents: axial and equatorial.

  • Axial (a): Substituents are oriented perpendicular to the approximate plane of the ring.

  • Equatorial (e): Substituents are located in the approximate plane of the ring.

The interconversion between these conformers, known as ring flipping, results in the interchange of axial and equatorial positions.

G cluster_0 Conformational Equilibrium of Tetrahydroquinoxaline Conformer_A Conformer A (Half-Chair 1) Conformer_B Conformer B (Half-Chair 2) Conformer_A->Conformer_B Ring Flip

Caption: Conformational equilibrium of the tetrahydroquinoxaline ring.

The Influence of the 5-Methyl Substituent on Thermodynamic Stability

The introduction of a methyl group at the 5-position of the tetrahydroquinoxaline ring has significant implications for its conformational equilibrium and overall thermodynamic stability. The relative stability of the conformers is primarily dictated by steric and electronic effects.

Steric Hindrance and 1,3-Diaxial Interactions

In a substituted cyclohexane ring, a substituent in the axial position experiences steric repulsion from the other axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial interaction.[3] This steric strain destabilizes the axial conformer relative to the equatorial conformer, where the substituent is further away from other ring atoms. For a methyl group on a cyclohexane ring, the equatorial conformer is more stable than the axial conformer by approximately 1.7 kcal/mol.[4]

Similarly, for 5-methyl-tetrahydroquinoxaline, the methyl group can occupy either a pseudo-axial or a pseudo-equatorial position. The pseudo-axial conformer is expected to be less stable due to steric hindrance with the peri-hydrogen at the 4-position and the lone pair of the nitrogen at the 1-position. Therefore, the conformational equilibrium will be shifted towards the pseudo-equatorial conformer, which is thermodynamically more stable.

G cluster_0 Conformational Preference of 5-Methyl-Tetrahydroquinoxaline Axial Pseudo-Axial Conformer (Less Stable) Equilibrium Axial->Equilibrium label_axial Steric Hindrance (1,3-Diaxial-like Interactions) Axial->label_axial Equatorial Pseudo-Equatorial Conformer (More Stable) label_equatorial Reduced Steric Strain Equatorial->label_equatorial Equilibrium->Equatorial

Caption: Relative stability of pseudo-axial and pseudo-equatorial conformers.

Electronic Effects

Electronic effects, such as hyperconjugation, can also play a role in determining conformer stability. Hyperconjugation involves the delocalization of electrons from a filled C-H or C-C sigma bond to an adjacent empty or partially filled p-orbital or a pi-orbital. While generally a smaller contribution than steric effects for alkyl substituents, hyperconjugation can provide additional stabilization. The extent of this stabilization can vary between the axial and equatorial conformers depending on the specific orbital alignments.

Quantitative Thermodynamic Parameters
ParameterAxial ConformerEquatorial ConformerEstimated ΔG (kcal/mol)
Relative Stability Less StableMore Stable~1.5 - 2.0
Dominant Interactions 1,3-Diaxial-like StrainMinimal Steric Strain-

Note: The estimated ΔG value is an approximation based on the well-established A-value for a methyl group on a cyclohexane ring and considering the similar steric environment in the tetrahydroquinoxaline system.

Experimental Determination of Thermodynamic Stability

The thermodynamic stability of 5-methyl-substituted tetrahydroquinoxalines can be experimentally determined using various thermal analysis techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two powerful and commonly employed methods.[5][6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It can be used to determine the melting point, enthalpy of fusion, and to study phase transitions, which are indicative of the compound's thermal stability.

Step-by-Step Experimental Protocol for DSC Analysis:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the 5-methyl-tetrahydroquinoxaline sample into a clean, hermetically sealed aluminum DSC pan.[7]

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

    • Set the temperature program:

      • Equilibrate at a starting temperature well below the expected melting point (e.g., 25 °C).

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the melting point.[8]

  • Data Acquisition and Analysis:

    • Record the heat flow as a function of temperature.

    • The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHm) is calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10][11] It is used to determine the decomposition temperature and to assess the thermal stability of the compound.

Step-by-Step Experimental Protocol for TGA Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 5-methyl-tetrahydroquinoxaline sample into a TGA pan (e.g., alumina or platinum).[12]

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a defined flow rate.

    • Set the temperature program:

      • Equilibrate at a starting temperature (e.g., 30 °C).

      • Ramp the temperature at a constant heating rate (e.g., 10 or 20 °C/min) to a high final temperature (e.g., 600 °C).

  • Data Acquisition and Analysis:

    • Record the sample mass as a function of temperature.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins.

    • The data can be used to determine the temperature at which 5% or 10% mass loss occurs (T5% or T10%), which are common metrics for thermal stability.

G cluster_workflow Experimental Workflow for Thermodynamic Stability Analysis start Start sample_prep Sample Preparation (Weighing & Encapsulation) start->sample_prep dsc_analysis DSC Analysis (Heating Ramp) sample_prep->dsc_analysis tga_analysis TGA Analysis (Heating Ramp) sample_prep->tga_analysis data_analysis Data Analysis (Melting Point, Enthalpy, Decomposition Temp.) dsc_analysis->data_analysis tga_analysis->data_analysis stability_assessment Thermodynamic Stability Assessment data_analysis->stability_assessment end End stability_assessment->end

Caption: Workflow for the experimental determination of thermodynamic stability.

Computational Modeling of Thermodynamic Stability

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the thermodynamic stability of 5-methyl-substituted tetrahydroquinoxalines.[13]

Conformational Search and Energy Minimization

A thorough conformational search should be performed to identify all low-energy conformers of 5-methyl-tetrahydroquinoxaline. For each identified conformer, geometry optimization and frequency calculations can be performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

Calculation of Thermodynamic Properties

From the results of the frequency calculations, various thermodynamic properties can be determined, including:

  • Electronic Energy (E): The total energy of the molecule at 0 K.

  • Enthalpy (H): H = E + ZPE + Evib + Erot + Etrans + RT

  • Gibbs Free Energy (G): G = H - TS

By comparing the Gibbs free energies of the different conformers, their relative populations at a given temperature can be predicted using the Boltzmann distribution. This allows for the identification of the most thermodynamically stable conformer. Recent studies on the synthesis of tetrahydroquinoxaline derivatives have utilized DFT calculations to understand reaction mechanisms and stereoselectivity, highlighting the power of these computational tools.[10][14]

Conclusion

The thermodynamic stability of 5-methyl-substituted tetrahydroquinoxalines is a critical parameter that influences their behavior in biological systems and their suitability as drug candidates. This guide has provided a detailed overview of the conformational analysis of the tetrahydroquinoxaline ring system and the profound impact of a 5-methyl substituent on its stability. The preference for the pseudo-equatorial conformation is a key takeaway, driven primarily by the avoidance of steric strain.

The experimental protocols for DSC and TGA outlined herein offer robust methods for the quantitative determination of thermal stability. Furthermore, computational modeling stands as a powerful predictive tool to complement experimental findings and guide the design of novel tetrahydroquinoxaline derivatives with enhanced stability and desired biological activity. By integrating these theoretical principles and practical methodologies, researchers can accelerate the development of next-generation therapeutics based on this versatile heterocyclic scaffold.

References

  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science, 2024. [Link]

  • Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. PubMed, 2019. [Link]

  • Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. ResearchGate. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho, 2020. [Link]

  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science, 2024. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com, 2024. [Link]

  • Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry, 2014. [Link]

  • Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. RSC Publishing, 2018. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI, 2025. [Link]

  • What is the energy difference between the axial and equatorial conformations of cyclohexanol (hydroxycyclohexane)? Vaia. [Link]

  • Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. ResearchGate, 2020. [Link]

  • TGA Sample Preparation: A Complete Guide. Torontech, 2025. [Link]

  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest FZE, 2025. [Link]

  • Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. PubMed, 2018. [Link]

  • Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv, 2024. [Link]

  • AAPS Interlaboratory Study Tier 2 Method: Differential Scanning Calorimetry. AAPS, 2023. [Link]

  • DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis. IISTE.org. [Link]

  • Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. PubMed Central, 2023. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed, 2025. [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

  • Setting Up a DSC Cyclic Procedure. TA Instruments. [Link]

  • DFT and Experimental Study of Synthesis a Quinoxaline Derivative Using Photocatalysis. ResearchGate, 2026. [Link]

  • Conformational Analysis of 5-Ethyl-5-hydroxymethyl- 2,2-dimethyl-1,3-dioxane. ResearchGate, 2019. [Link]

  • Investigation of Polymers with Differential Scanning Calorimetry. University of Southern Mississippi. [Link]

  • Axial or Equatorial: Which position is better? YouTube, 2015. [Link]

Sources

Unlocking the Optoelectronic Potential of 5-Methyl-1,2,3,4-tetrahydroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Quinoxaline derivatives have emerged as a promising class of materials for optoelectronic applications, valued for their tunable electronic properties, thermal stability, and charge transport capabilities.[1][2] This guide focuses on a specific, yet under-explored derivative, 5-Methyl-1,2,3,4-tetrahydroquinoxaline. While direct experimental data on its optoelectronic properties remains nascent, this document provides a comprehensive theoretical and practical framework for its investigation. By drawing parallels with well-characterized quinoxaline analogs, we outline the fundamental electronic properties, propose robust experimental methodologies for characterization, and explore its potential in next-generation optoelectronic devices. This guide serves as a foundational resource for researchers aiming to pioneer the application of this intriguing molecule.

Introduction: The Promise of Quinoxaline Scaffolds in Optoelectronics

The field of organic electronics has witnessed exponential growth, driven by the allure of lightweight, flexible, and solution-processable devices. At the heart of this revolution are organic semiconductor materials, with nitrogen-containing heterocyclic compounds playing a pivotal role. Quinoxalines, a class of benzopyrazines, have garnered significant attention due to their intrinsic electron-accepting nature, which arises from the two nitrogen atoms in the pyrazine ring.[3] This inherent electronic character, combined with the potential for extensive chemical modification, allows for the fine-tuning of their optical and electronic properties.[1]

Derivatives of quinoxaline have demonstrated remarkable performance as electron-transporting materials, emitters in organic light-emitting diodes (OLEDs), and components in organic solar cells (OSCs).[1][2] The saturation of the pyrazine ring to form a tetrahydroquinoxaline structure, as in our molecule of interest, 5-Methyl-1,2,3,4-tetrahydroquinoxaline, introduces a three-dimensional character that can influence molecular packing and, consequently, bulk charge transport properties. The addition of a methyl group at the 5-position further modulates the electronic landscape through inductive effects.

This guide will provide a deep dive into the anticipated electronic properties of 5-Methyl-1,2,3,4-tetrahydroquinoxaline, offering a roadmap for its synthesis, characterization, and eventual integration into optoelectronic devices.

Theoretical Framework: Predicting Electronic Behavior

Computational modeling is an indispensable tool for predicting the electronic and optical properties of novel materials before embarking on extensive experimental work. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for elucidating the electronic structure and excited-state properties of organic molecules.[4][5][6]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the electronic behavior of a molecule. The HOMO level corresponds to the ionization potential and relates to the ability to donate an electron, while the LUMO level relates to the electron affinity and the ability to accept an electron. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap (ΔE), provides a first approximation of the material's optical band gap and its intrinsic stability.[4][5][6][7]

For quinoxaline derivatives, the HOMO is typically localized on the electron-rich benzene ring, while the LUMO is centered on the electron-deficient pyrazine ring. The introduction of the methyl group, an electron-donating group, is expected to raise the HOMO energy level of 5-Methyl-1,2,3,4-tetrahydroquinoxaline, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted tetrahydroquinoxaline.

Table 1: Predicted Electronic Properties of 5-Methyl-1,2,3,4-tetrahydroquinoxaline (Illustrative)

PropertyPredicted ValueSignificance in Optoelectronics
HOMO Energy-5.2 to -5.5 eVDetermines hole injection/extraction efficiency.
LUMO Energy-1.8 to -2.1 eVDetermines electron injection/extraction efficiency.
HOMO-LUMO Gap3.1 to 3.7 eVInfluences absorption/emission wavelength and color.
Dipole Moment1.5 to 2.5 DebyeAffects molecular packing and solubility.
Ionization Potential5.3 to 5.6 eVRelates to air stability and hole injection barrier.
Electron Affinity1.7 to 2.0 eVRelates to electron injection barrier.

Note: These values are illustrative and require experimental validation.

Molecular Geometry and Intermolecular Interactions

The hydrogenation of the quinoxaline core introduces a non-planar geometry, which can disrupt π-π stacking and influence thin-film morphology. This can be advantageous in preventing aggregation-caused quenching in OLEDs but may be detrimental for charge transport in applications requiring ordered packing.

G cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_device Device Fabrication & Testing S1 Starting Materials: 2,3-diaminotoluene 1,2-dicarbonyl compound S2 Condensation Reaction S1->S2 S3 Reduction of Quinoxaline Core S2->S3 S4 Purification: Column Chromatography Recrystallization S3->S4 C1 Structural Verification: NMR, Mass Spectrometry S4->C1 C2 Thermal Stability: TGA, DSC C1->C2 C3 Optical Properties: UV-Vis, Photoluminescence C2->C3 C4 Electrochemical Properties: Cyclic Voltammetry C3->C4 D1 Thin-Film Deposition: Spin Coating, Vacuum Evaporation C4->D1 D2 Device Architecture (e.g., OLED, OSC) D1->D2 D3 Performance Evaluation: J-V-L Characteristics, EQE D2->D3 G cluster_theory Theoretical Prediction cluster_experiment Experimental Verification T1 DFT/TD-DFT Calculations T2 HOMO, LUMO, Band Gap T1->T2 T3 Absorption/Emission Spectra T1->T3 E3 Measured HOMO, LUMO T2->E3 Comparison E4 Measured Absorption/Emission T3->E4 Comparison E1 Cyclic Voltammetry E1->E3 E2 UV-Vis & PL Spectroscopy E2->E4

Sources

History and Development of Tetrahydroquinoxaline Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3,4-Tetrahydroquinoxaline (THQx) scaffold represents a compelling case study in the evolution of medicinal chemistry—from a simple reduction product of dye intermediates to a privileged structure in modern targeted protein degradation and epigenetic modulation.

Unlike its fully aromatic cousin (quinoxaline) or its carbocyclic analog (tetrahydroquinoline), the THQx scaffold offers unique conformational flexibility and two distinct nitrogen vectors (N1 and N4) for diversification. This guide details its development, synthetic evolution, and application in high-value targets like BET bromodomains and CETP.

Introduction: The "Privileged" Nature of the Scaffold

The 1,2,3,4-tetrahydroquinoxaline (THQx) core consists of a benzene ring fused to a six-membered piperazine ring containing two nitrogen atoms. In medicinal chemistry, it is classified as a "privileged scaffold" due to its ability to present ligands in diverse orientations, mimicking peptide turns or serving as a bioisostere for other bicyclic systems.

Structural Distinction:

  • Quinoxaline: Fully aromatic, planar, limited solubility.

  • Tetrahydroquinoline (THQ): One nitrogen, carbocyclic ring, widely used (e.g., Torcetrapib).[1]

  • Tetrahydroquinoxaline (THQx): Two nitrogens, non-planar (twisted half-chair), higher polarity, and greater vectoral reach for hydrogen bonding.

Historically, THQx derivatives appeared as metabolic byproducts or intermediates in the dye industry. Their elevation to high-value medicinal scaffolds began with the realization that the N1 and N4 positions could be independently functionalized to probe distinct pockets in enzymes and receptors, particularly in kinase and epigenetic targets.

Evolution of Synthetic Methodologies

The accessibility of the THQx scaffold has dictated its utility. The history of its synthesis moves from brute-force reduction to elegant, atom-economic cascades.

Era 1: Classical Reduction (1950s–1990s)

Early access relied on the reduction of pre-formed quinoxalines.

  • Mechanism: Quinoxalines (formed via condensation of o-phenylenediamine and 1,2-dicarbonyls) were reduced using heterogeneous catalysis (

    
    ) or hydride donors (
    
    
    
    ,
    
    
    ).
  • Limitation: This approach limits substitution patterns. Substituents on the phenyl ring must survive the harsh condensation or reduction conditions. Stereochemistry at C2/C3 is difficult to control, often yielding racemates.

Era 2: Nucleophilic Substitution & Cyclization (1990s–2010s)

To access chiral derivatives, chemists shifted to cyclization strategies using chiral amino acids or 1,2-diamines.

  • Strategy: Reaction of o-phenylenediamines with

    
    -halo acids or epoxides.
    
  • Advantage: Allows introduction of chirality from the "chiral pool" (starting materials with defined stereochemistry).

Era 3: Modern C-H Activation and Domino Reactions (2010s–Present)

Current state-of-the-art methods utilize transition-metal catalysis to construct the ring from simpler precursors, often setting stereocenters in a single step.

  • Povarov Reaction: An imino Diels-Alder reaction between an aniline, an aldehyde, and an electron-rich olefin (enamine/vinyl ether). This is a powerful route to C2/C4-substituted THQx cores.

  • Hydrogen Autotransfer (Borrowing Hydrogen): Iridium- or Ruthenium-catalyzed coupling of diamines with diols, avoiding toxic alkyl halides.

Visualization: Synthetic Evolution

The following diagram contrasts the classical linear approach with the modern convergent strategies.

SyntheticEvolution Start1 o-Phenylenediamine + 1,2-Dicarbonyl Quinox Quinoxaline (Aromatic) Start1->Quinox Condensation Reduct Reduction (H2/Pd or LiAlH4) Quinox->Reduct THQx_Classic Tetrahydroquinoxaline (Racemic/Simple) Reduct->THQx_Classic Low Selectivity Start2 Aniline + Aldehyde + Olefin Catalyst Acid/Metal Catalyst (Povarov/Domino) Start2->Catalyst Multicomponent THQx_Modern Tetrahydroquinoxaline (Chiral/Complex) Catalyst->THQx_Modern High Stereocontrol

Caption: Transition from classical two-step reduction to modern one-pot multicomponent assembly of THQx scaffolds.

Medicinal Chemistry & Key Applications

The THQx scaffold has proven critical in "scaffold hopping" exercises—replacing a tetrahydroquinoline or benzimidazole to improve solubility or create novel IP space.

Case Study 1: BET Bromodomain Inhibitors (Epigenetics)

The Bromodomain and Extra-Terminal (BET) protein family (BRD2, BRD3, BRD4) recognizes acetylated lysine residues on histones.[2][3]

  • The Challenge: Most first-generation inhibitors (e.g., JQ1) were benzodiazepine-based. There was a need for scaffolds that could selectively target the second bromodomain (BD2) over the first (BD1) to mitigate toxicity.[3]

  • The THQx Solution: Researchers identified that the THQx scaffold could mimic the acetyl-lysine binding motif.

  • Mechanism: The N1-H or a substituent at N1 acts as a hydrogen bond donor to the conserved asparagine (Asn) residue in the binding pocket. The semi-rigid THQx core positions a pendant aryl group to engage in

    
    -stacking interactions with the "WPF shelf" (WPF = Trp-Pro-Phe triad).
    
  • Outcome: Optimization of 1,2,3,4-tetrahydroquinoxalines led to compounds with >100-fold selectivity for BD2, serving as vital chemical probes (e.g., GlaxoSmithKline discovery series).

Case Study 2: CETP Inhibitors (Cardiovascular)

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from HDL to LDL/VLDL.[1][4] Inhibiting CETP raises HDL ("good cholesterol").[1][4]

  • The Context: While Torcetrapib (a tetrahydroquinoline) failed in Phase III due to off-target toxicity (aldosterone elevation), the chemical space search heavily utilized tetrahydroquinoxalines as backup scaffolds.

  • Discovery: High-throughput screening and structure-guided design identified THQx derivatives that bound to the hydrophobic tunnel of CETP.

  • Refinement: Although the THQx series showed metabolic instability (oxidation to quinoxalines), they served as the direct structural progenitors to the more stable indoline series. The 3D conformation of the THQx inhibitor (U-shape) was used as the template for in silico overlays to design next-generation inhibitors.[5]

Case Study 3: ASK1 Inhibitors (Liver Disease/NASH)

Apoptosis Signal-regulating Kinase 1 (ASK1) is a target for non-alcoholic steatohepatitis (NASH).[6][7]

  • Application: While the clinical candidate Selonsertib (GS-4997) is a pyridine derivative, recent medicinal chemistry campaigns (e.g., Gilead, academic groups) have explored THQx sulfonamide derivatives as novel ASK1 inhibitors.

  • Logic: The sulfonamide-substituted THQx core occupies the ATP-binding pocket, with the bicyclic system providing rigid vector orientation to satisfy hydrophobic sub-pockets.

Detailed Experimental Protocol

Protocol: Synthesis of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline via Reduction

This protocol represents a reliable, self-validating method for generating the core scaffold from a commercially available quinoxaline precursor.

Objective: Selective reduction of 2-phenylquinoxaline to 2-phenyl-1,2,3,4-tetrahydroquinoxaline without over-reduction or ring opening.

Reagents:

  • 2-Phenylquinoxaline (1.0 eq)

  • Sodium Borohydride (

    
    , 5.0 eq)
    
  • Acetic Acid (Glacial, solvent/catalyst)

Step-by-Step Methodology:

  • Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylquinoxaline (2.06 g, 10 mmol) in glacial acetic acid (30 mL). The solution typically turns orange/red due to protonation of the pyrazine nitrogens.

  • Addition: Cool the flask to 0°C in an ice bath. Add

    
     (1.89 g, 50 mmol) portion-wise over 30 minutes.
    
    • Critical Control Point: Addition must be slow to manage hydrogen gas evolution and exotherm. Maintain internal temperature <10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 3 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (UV active, low polarity) should disappear, replaced by a more polar, fluorescent spot (the amine).

  • Quench: Pour the reaction mixture carefully into crushed ice (100 g) and neutralize with 50% NaOH solution until pH ~10.

    • Safety: Exothermic neutralization.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers.
    
  • Workup: Wash combined organics with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 85–92% as a pale yellow solid. Characterization:

  • 1H NMR (CDCl3): Look for the disappearance of aromatic pyrazine protons and appearance of multiplets at

    
     3.0–3.5 ppm (CH2) and 
    
    
    
    4.5 ppm (CH-Ph).

Quantitative Data Summary: Activity Profiles

The following table summarizes the potency shifts observed when transitioning from other scaffolds to THQx in select campaigns.

TargetReference ScaffoldTHQx Analog Activity (IC50)Key SAR Insight
BET (BRD4-BD2) Benzodiazepine (nM range)20–50 nM N1-substitution drives BD2 vs BD1 selectivity (>100x).
CETP Tetrahydroquinoline (Torcetrapib)50–150 nM THQx mimics the "U-shape" bioactive conformation but requires N-capping to prevent oxidation.
Tubulin Colchicine0.5–2.0

M
Sulfonamide-THQx derivatives bind at the colchicine site, arresting cells in G2/M phase.

Mechanism of Action Visualization (BET Inhibition)

The diagram below illustrates the pharmacophore mapping of a THQx inhibitor within the BET bromodomain binding pocket.

BET_Binding Asn Asn Residue (H-Bond Acceptor) WPF WPF Shelf (Hydrophobic/Pi-Stacking) Water Conserved Water (H-Bond Network) THQx_Core THQx Scaffold (Spacer/Scaffold) THQx_Core->Water Solvent Bridge N1_Sub N1-Substituent (Acetyl-Lysine Mimic) N1_Sub->Asn H-Bond N1_Sub->THQx_Core Aryl_Pendant C2/C3 Aryl Group Aryl_Pendant->WPF Pi-Pi Stacking Aryl_Pendant->THQx_Core

Caption: Pharmacophore map showing key interactions between a THQx inhibitor and the BET bromodomain pocket.

References

  • Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry. [Link][2][3]

  • Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach. ACS Medicinal Chemistry Letters. [Link][8]

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances. [Link]

  • Recent Advances in Synthetic Routes for Biologically Active Tetrahydroquinoxalines. Current Organic Chemistry. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Royal Society of Chemistry. [Link]

Sources

Navigating the Solubility Landscape of 5-Methyl-1,2,3,4-tetrahydroquinoxaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from route of administration to bioavailability. 5-Methyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic amine with potential pharmacological applications, presents a unique solubility profile that necessitates a thorough understanding for its successful translation from the laboratory to clinical use. This in-depth technical guide provides a comprehensive framework for characterizing the solubility of 5-Methyl-1,2,3,4-tetrahydroquinoxaline in organic solvents. Moving beyond a mere compilation of data, this guide delves into the theoretical underpinnings of solubility, offers detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and provides insights into the structural factors governing the dissolution of this molecule. By equipping researchers with both the theoretical knowledge and practical methodologies, this guide aims to facilitate a more rational and efficient approach to formulation development and drug delivery for this promising compound.

Introduction: The Critical Role of Solubility in Drug Development

In the realm of drug discovery and development, the intrinsic solubility of a compound is a cornerstone property that dictates its therapeutic potential. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulating viable dosage forms. 5-Methyl-1,2,3,4-tetrahydroquinoxaline, as a member of the quinoxaline derivative family, belongs to a class of compounds known for their diverse biological activities. However, the inherent aromaticity and potential for intermolecular interactions within the quinoxaline scaffold can often result in limited solubility in both aqueous and organic media.

This guide is designed to serve as a practical and scientifically rigorous resource for researchers working with 5-Methyl-1,2,3,4-tetrahydroquinoxaline. It will provide the necessary tools to not only measure but also to predict and understand its solubility behavior in a variety of organic solvents commonly employed in pharmaceutical development.

Physicochemical Profile of 5-Methyl-1,2,3,4-tetrahydroquinoxaline

A foundational understanding of the physicochemical properties of 5-Methyl-1,2,3,4-tetrahydroquinoxaline is essential for interpreting its solubility.

PropertyValueSource
Molecular Formula C₉H₁₂N₂ChemScene
Molecular Weight 148.20 g/mol ChemScene
Topological Polar Surface Area (TPSA) 24.06 ŲChemScene
Computed logP 1.83242ChemScene
Hydrogen Bond Acceptors 2ChemScene
Hydrogen Bond Donors 2ChemScene
Rotatable Bonds 0ChemScene

The presence of two nitrogen atoms and two hydrogen bond donors in the tetrahydroquinoxaline ring system suggests the potential for polar interactions and hydrogen bonding, which will significantly influence its solubility in different solvents. The computed logP value of 1.83 indicates a moderate lipophilicity.

Theoretical Framework for Solubility Prediction: A Primer on Hansen Solubility Parameters (HSP)

While experimental determination of solubility is the gold standard, theoretical models can provide invaluable predictive insights, guiding solvent selection and reducing experimental workload. The principle of "like dissolves like" is a fundamental concept in solubility, and Hansen Solubility Parameters (HSP) offer a quantitative approach to this principle.[1]

HSP decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[1]

Each molecule, be it a solute or a solvent, can be characterized by these three parameters, defining a point in a three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are in this space, the more likely the solute is to dissolve in the solvent.[1]

The distance (Ra) between two substances in Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Below is a table of HSP values for common organic solvents to aid in preliminary solvent screening.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Benzene18.40.02.0
1-Butanol16.05.715.8
Dichloromethane17.07.37.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.20.00.0
Methanol14.712.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0

Data compiled from various sources.[2][3][4]

Experimental Determination of Solubility: Protocols and Best Practices

The experimental measurement of solubility can be broadly categorized into two types: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a solvent at a given temperature and pressure. The shake-flask method is the most reliable and widely accepted technique for its determination.[5][6]

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 5-Methyl-1,2,3,4-tetrahydroquinoxaline to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7][8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

    • To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant through a chemically inert filter (e.g., PTFE).

  • Quantification:

    • Carefully withdraw an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 5-Methyl-1,2,3,4-tetrahydroquinoxaline in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Analysis:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The experiment should be performed in triplicate to ensure reproducibility.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal and agitate at constant temperature prep1->prep2 prep3 Equilibrate for 24-72 hours prep2->prep3 sep1 Centrifuge or filter to remove excess solid prep3->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Dilute aliquot of supernatant sep2->quant1 quant2 Analyze by HPLC-UV/MS quant1->quant2 analysis1 Calculate solubility quant2->analysis1

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of the concentration of a compound that remains in solution after a short incubation period following its addition from a concentrated stock solution (typically in DMSO). It is often used in early drug discovery for high-throughput screening of large compound libraries.[9]

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of 5-Methyl-1,2,3,4-tetrahydroquinoxaline in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a microtiter plate, add a small volume of the DMSO stock solution to the wells containing the desired organic solvent. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.[9]

  • Incubation:

    • Mix the plate thoroughly and incubate at a controlled temperature for a short period (e.g., 1-2 hours).

  • Precipitate Detection/Quantification:

    • Nephelometry (Turbidimetric Method): Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • Direct UV/MS Analysis: Filter the contents of the wells to remove any precipitate. The concentration of the compound in the filtrate is then determined by UV-spectrophotometry or LC-MS.

Diagram of the Kinetic Solubility Workflow

G cluster_prep Preparation cluster_incubate Incubation cluster_detect Detection cluster_analysis Analysis prep1 Prepare DMSO stock solution prep2 Add stock to solvent in microplate prep1->prep2 incubate1 Mix and incubate for 1-2 hours prep2->incubate1 detect_choice Choose Method incubate1->detect_choice detect1 Nephelometry analysis1 Determine kinetic solubility detect1->analysis1 detect2 Filtration + UV/MS Analysis detect2->analysis1 detect_choice->detect1 detect_choice->detect2

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Interpreting Solubility: The Impact of Molecular Structure and Solvent Properties

The solubility of 5-Methyl-1,2,3,4-tetrahydroquinoxaline will be governed by the interplay between its molecular structure and the properties of the organic solvent.

  • Polarity: The presence of the two nitrogen atoms in the tetrahydroquinoxaline ring imparts a degree of polarity to the molecule. Therefore, it is expected to have better solubility in polar solvents like alcohols (methanol, ethanol) and polar aprotic solvents (acetone, acetonitrile, DMSO) compared to nonpolar solvents such as heptane or toluene.[10]

  • Hydrogen Bonding: The two N-H groups are capable of donating hydrogen bonds, while the nitrogen atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.

  • Molecular Size and Shape: The relatively planar and rigid bicyclic structure can lead to strong crystal lattice forces, which need to be overcome for dissolution. The methyl group, while increasing lipophilicity, can also influence crystal packing and, consequently, solubility. In some cases, the addition of a methyl group can increase hydrophobicity.[11]

Conclusion

Characterizing the solubility profile of 5-Methyl-1,2,3,4-tetrahydroquinoxaline is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive framework for this endeavor, encompassing both theoretical prediction and practical experimental determination. By understanding the physicochemical properties of the molecule and applying the detailed protocols for thermodynamic and kinetic solubility assays, researchers can generate the robust data necessary for informed decision-making in formulation development. A systematic approach to solubility assessment, as outlined in this guide, will ultimately pave the way for the successful translation of this promising compound into a viable pharmaceutical product.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Parameters: Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. Retrieved from [Link]

  • Zarghampour, A., Jouyban, K., Jouyban-Gharamaleki, V., Jouyban, A., & Rahimpour, E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 1-8.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Quora. (2018, May 11). How does molecule shape affect solubility?. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • PubMed. (2002, May 15). Effect of molecular structures on the solubility enhancement of hydrophobic organic compounds by environmental amphiphiles. Retrieved from [Link]

  • PubMed. (2007, November 15). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of common organic solvents. Retrieved from [Link]

  • Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

  • Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]

  • University of Rochester. (n.d.). Common Organic Solvents: Table of Properties1,2,3. Retrieved from [Link]

  • Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Retrieved from [Link]

  • Scribd. (2019, April 9). Common Solvents Used in Organic Chemistry: Table of Properties | PDF. Retrieved from [Link]

  • Halo Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Scribd. (n.d.). Shake Flask Method | PDF | Science & Mathematics. Retrieved from [Link]

  • Biomedical and Pharmacology Journal. (2021, October 14). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Retrieved from [Link]

  • Royal Society of Chemistry. (2011, March 23). Solvent selection guide for medicinal chemists. Retrieved from [Link]

  • Prime Scholars. (2017, July 24-26). Solvent selection guides for pharmaceutical chemistry. Retrieved from [Link]

  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Deriv
  • University of York. (n.d.). Solvent Selection Guide. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 5-Methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of biologically active molecules. These compounds have garnered significant interest due to their diverse pharmacological activities. The strategic introduction of substituents, such as a methyl group at the 5-position, allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly influence its biological target engagement and pharmacokinetic profile. The efficient and selective synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoxaline is, therefore, a critical endeavor for researchers in synthetic and medicinal chemistry. This document provides a comprehensive guide to the production of 5-Methyl-1,2,3,4-tetrahydroquinoxaline via catalytic hydrogenation, offering detailed protocols and an in-depth discussion of the underlying chemical principles.

Reaction Pathway Overview

The synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoxaline via catalytic hydrogenation begins with the precursor, 5-methylquinoxaline. The reaction involves the reduction of the pyrazine ring of the quinoxaline system, selectively hydrogenating the two carbon-nitrogen double bonds to yield the desired saturated heterocyclic product.

Reaction Pathway Start 5-Methylquinoxaline Process Catalytic Hydrogenation (H₂, Catalyst) Start->Process End 5-Methyl-1,2,3,4-tetrahydroquinoxaline Process->End

Caption: General reaction scheme for the catalytic hydrogenation of 5-methylquinoxaline.

Choosing the Right Catalytic System: A Mechanistic Perspective

The selection of an appropriate catalyst and reaction conditions is paramount to achieving high yield and selectivity in the hydrogenation of 5-methylquinoxaline. The two most common and robust heterogeneous catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney® Nickel.

Palladium on Carbon (Pd/C): The Versatile Workhorse

Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of a variety of functional groups, including the C=N bonds in N-heterocycles.[1] The reaction mechanism involves the dissociative chemisorption of molecular hydrogen onto the palladium surface, generating active palladium hydride species. The quinoxaline substrate then adsorbs onto the catalyst surface, where it undergoes stepwise hydrogen transfer to the C=N bonds.[1]

Key Considerations for Pd/C Catalysis:

  • Catalyst Loading: Typically, 5-10 mol% of palladium on carbon is sufficient for complete conversion.

  • Solvent Choice: Protic solvents such as ethanol, methanol, and acetic acid are generally preferred as they can facilitate proton transfer steps and often lead to faster reaction rates.[2]

  • Hydrogen Pressure: While the reaction can proceed at atmospheric pressure using a hydrogen balloon, higher pressures (e.g., 50-500 psi) in a pressurized reactor can significantly accelerate the reaction and may be necessary for less reactive substrates.[3]

  • Temperature: The hydrogenation can often be conducted at room temperature, although gentle heating (40-80 °C) may be required to enhance the reaction rate.[3]

Raney® Nickel: A Cost-Effective and Highly Active Alternative

Raney Nickel, a porous nickel catalyst, is another excellent choice for the hydrogenation of quinoxalines.[4] It is known for its high activity and is often used in industrial applications due to its lower cost compared to palladium. The high surface area of Raney Nickel contains adsorbed hydrogen, making it a ready source for the reduction.[5]

Key Considerations for Raney® Nickel Catalysis:

  • Catalyst Preparation and Handling: Raney Nickel is typically supplied as a slurry in water or ethanol and is pyrophoric when dry.[5] Careful handling under an inert atmosphere is crucial to prevent fires.[6]

  • Activity: Raney Nickel is a highly active catalyst and can often effect hydrogenations under milder conditions (lower temperature and pressure) than Pd/C.[7]

  • Solvent: Alcohols, particularly ethanol, are common solvents for Raney Nickel hydrogenations.

  • pH: The activity of Raney Nickel can be influenced by the pH of the reaction medium.

The Influence of the 5-Methyl Group: Steric and Electronic Effects

The presence of a methyl group on the benzene ring of the quinoxaline scaffold can influence the rate and selectivity of the hydrogenation. While the electronic effect of a methyl group is relatively modest, its steric bulk can play a role in the adsorption of the molecule onto the catalyst surface. For 5-methylquinoxaline, the methyl group is positioned away from the pyrazine ring undergoing hydrogenation, so significant steric hindrance is not anticipated. However, in analogous systems like substituted quinolines, it has been observed that substituents near the heterocyclic nitrogen can have a detrimental effect on the reaction yield, likely due to steric hindrance impacting catalyst binding.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoxaline using both Pd/C and Raney Nickel catalysts.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the procedure for the hydrogenation of 5-methylquinoxaline at atmospheric pressure using a hydrogen balloon.

Materials:

  • 5-methylquinoxaline

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or Ethanol)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon

  • Inert gas supply (Argon or Nitrogen)

Workflow:

Pd_C_Protocol cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Charge flask with 5-methylquinoxaline and solvent B Flush with inert gas A->B C Carefully add Pd/C catalyst B->C D Evacuate and backfill with H₂ (3x) C->D E Stir vigorously under H₂ balloon D->E F Monitor reaction by TLC or LC-MS E->F G Flush with inert gas F->G H Filter through Celite® G->H I Wash Celite® pad with solvent H->I J Concentrate filtrate in vacuo I->J K Purify by column chromatography (if needed) J->K

Caption: Step-by-step workflow for Pd/C catalyzed hydrogenation.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 5-methylquinoxaline (1.0 eq).

  • Dissolve the starting material in a suitable solvent (e.g., methanol or ethanol, approximately 0.1 M concentration).

  • Carefully add 10% Pd/C (5-10 mol%) to the flask.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle two more times.

  • Stir the reaction mixture vigorously at room temperature under the hydrogen balloon.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: Do not allow the Celite® pad with the catalyst to dry, as it can be pyrophoric.[6]

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: Hydrogenation using Raney® Nickel

This protocol describes the hydrogenation of 5-methylquinoxaline using Raney® Nickel in a pressurized hydrogenation vessel.

Materials:

  • 5-methylquinoxaline

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Inert gas supply (Argon or Nitrogen)

Workflow:

Raney_Ni_Protocol cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Charge reactor with 5-methylquinoxaline and ethanol B Under inert atmosphere, add Raney® Nickel slurry A->B C Seal reactor and purge with H₂ B->C D Pressurize with H₂ (e.g., 50-100 psi) C->D E Heat and stir as required D->E F Monitor H₂ uptake E->F G Cool and vent reactor F->G H Purge with inert gas G->H I Filter catalyst (keep wet) H->I J Concentrate filtrate I->J K Purify as needed J->K

Caption: Step-by-step workflow for Raney® Nickel catalyzed hydrogenation.

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-methylquinoxaline (1.0 eq) in ethanol (approximately 0.1 M concentration).

  • Under a stream of inert gas, carefully add Raney® Nickel slurry (typically a spatula-tip amount, ensure it is kept wet with solvent).

  • Seal the reaction vessel and connect it to a hydrogen gas source.

  • Purge the vessel with hydrogen gas several times to remove any residual air.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at the desired temperature (room temperature to 60 °C). The progress of the reaction can be monitored by the uptake of hydrogen.

  • Once the hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with an inert gas.

  • Carefully filter the catalyst. Caution: Raney® Nickel is pyrophoric and must be kept wet at all times.[5]

  • Rinse the catalyst with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Quantitative Data Summary

CatalystCatalyst Loading (mol%)Hydrogen PressureTemperature (°C)SolventTypical Reaction Time (h)Expected Yield (%)Reference
10% Pd/C5 - 101 atm (balloon) - 400 psi25 - 80Methanol, Ethanol2 - 2485 - 98[3][8]
Raney® NickelVaries (catalytic amount)1 atm - 100 psi25 - 60Ethanol1 - 1290 - 99[9][10]

Characterization of 5-Methyl-1,2,3,4-tetrahydroquinoxaline

The successful synthesis of the target compound can be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum will show the disappearance of the aromatic protons of the pyrazine ring and the appearance of new aliphatic signals corresponding to the protons on the newly formed saturated ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the saturation of the pyrazine ring by the shift of the corresponding carbon signals to the aliphatic region.

  • Mass Spectrometry: The mass spectrum will show the correct molecular ion peak for C₉H₁₂N₂ (m/z = 148.20).

  • Melting Point: The purified product should have a sharp melting point consistent with literature values.

A reported synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoxaline via reduction of 8-Methyl-3,4-dihydro-1H-quinoxalin-2-one with lithium aluminum hydride yielded the product as a brown liquid with a 76% yield.[11] The reported ¹H NMR (400 MHz, CDCl₃) data is δ 6.51 (dd, J = 12.4, 6.5 Hz, 2H, Ar), 6.40 (dd, J = 6.5, 2.4 Hz, 1H, Ar), 3.48 (dd, J = 6.5, 2.4 Hz, 2H), 3.40 (dd, J = 6.5, 2.4 Hz, 2H), 2.08 (s, 3H, Me), and the ¹³C NMR (100 MHz, CDCl₃) data is δ 133.1, 131.6, 122.1, 120.3, 117.9, 112.8, 41.7, 41.1, 16.9.[11] These values can be used as a reference for confirming the product identity.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.

  • Catalysts: Both Pd/C and Raney® Nickel can be pyrophoric, especially after use. They should be handled with care under an inert atmosphere and never allowed to dry in the air.[5][6] Used catalyst should be quenched carefully.

  • Pressurized Reactions: When using a pressurized hydrogenation vessel, ensure it is properly maintained and operated according to the manufacturer's instructions.

Conclusion

The catalytic hydrogenation of 5-methylquinoxaline to 5-Methyl-1,2,3,4-tetrahydroquinoxaline is a robust and efficient transformation that can be achieved using standard heterogeneous catalysts such as Pd/C and Raney® Nickel. The choice of catalyst and reaction conditions can be tailored to the specific laboratory setup and desired reaction time. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable building block for applications in drug discovery and development.

References

  • Chan, A. S. C., & Fan, Q.-H. (2011). Asymmetric Hydrogenation of 2- and 2,3-Substituted Quinoxalines with Chiral Cationic Ruthenium Diamine Catalysts. Organic Letters, 13(24), 6569–6571. [Link]

  • Organic Syntheses. (n.d.). W-6 Raney Nickel Catalyst. Retrieved from [Link]

  • Sarpong Group, University of California, Berkeley. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. Retrieved from [Link]

  • Grace, W. R. (1971). Promotion of raney nickel hydrogenation catalyst. U.S.
  • Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Identifying Reaction Pathway for Tandem Condensation- Hydrogenation to Produce Tetrahydroquinolines Using High-Resolution Operando Solid-State NMR Spectroscopy. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation of mono‐ and disubstituted quinoxaline. Chemistry – An Asian Journal. [Link]

  • Xu, A., et al. (2023). Rh-thiourea-catalyzed asymmetric hydrogenation for enantiopure tetrahydroquinoxalines and dihydroquinoxalinones. Chemical Science, 14, 8432-8438. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Ohta, H., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(11), 7890–7897. [Link]

  • Sarlah, D., et al. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. SynOpen, 05(01), 26-32. [Link]

  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. [Link]

  • Kemper, S., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(19), 7659–7663. [Link]

  • Ashenhurst, J. (2011, September 30). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Transition states for hydrogenation of 2‐methyldihydroquinoxaline. Chemistry – An Asian Journal. [Link]

  • Maycock, W. E. (1964). Hydrogenation of 4-methylcinnoline. Brigham Young University. [Link]

  • Wang, D., & Zhou, Y.-G. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(24), 5623. [Link]

  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones Using Domino Reactions. Molecules, 18(9), 11099–11131. [Link]

  • Ashenhurst, J. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation of quinoxaline 5 a–h with the assembled chiral Ir catalyst. Chemistry – An Asian Journal. [Link]

  • Li, F., et al. (2016). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications, 52(64), 9949-9952. [Link]

  • Zheng, X., et al. (2025). Electrocatalytic hydrogenation of quinoxaline using CoO/NF in organic molecular redox flow batteries. Sustainable Energy & Fuels. [Link]

  • Buchacher, P., et al. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]

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Application Notes & Protocols: 5-Methyl-1,2,3,4-tetrahydroquinoxaline as a Versatile Scaffold in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoxaline motif and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide focuses on a key saturated analog, 5-Methyl-1,2,3,4-tetrahydroquinoxaline, a versatile building block that provides a flexible, three-dimensional framework for drug discovery programs. We will explore its synthesis, key reactive sites, and provide detailed protocols for its derivatization into novel molecular architectures. The strategic use of this scaffold allows researchers to systematically explore structure-activity relationships (SAR) and develop potent and selective drug candidates.

Introduction: The Value of the Tetrahydroquinoxaline Core

Quinoxalines, nitrogen-containing heterocyclic compounds, are prevalent in a wide array of pharmacologically active molecules, including antibiotics, anticancer agents, and antivirals.[1][2] While the aromatic quinoxaline ring is rigid, its reduced form, 1,2,3,4-tetrahydroquinoxaline, introduces conformational flexibility. This non-planar, saturated heterocyclic system is crucial for optimizing interactions with complex biological targets by enabling access to a broader three-dimensional chemical space.[3]

The subject of this guide, 5-Methyl-1,2,3,4-tetrahydroquinoxaline, offers a strategic advantage. The methyl group at the 5-position serves as a subtle yet important structural probe, influencing the molecule's lipophilicity, metabolic stability, and potential steric interactions within a binding pocket, without fundamentally altering the core's reactive capacity. Its two secondary amine groups (at N1 and N4) are prime handles for synthetic elaboration, allowing for the systematic introduction of diverse functional groups.

Property Value Source
Chemical Name 5-Methyl-1,2,3,4-tetrahydroquinoxalineChemScene[4]
CAS Number 168409-55-0ChemScene[4]
Molecular Formula C₉H₁₂N₂ChemScene[4]
Molecular Weight 148.20 g/mol ChemScene[4]

Synthesis of the Building Block

The most common and robust method for synthesizing 1,2,3,4-tetrahydroquinoxalines is through the reduction of their corresponding quinoxalinone or quinoxaline precursors. The following protocol details the synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoxaline from its lactam precursor, 8-Methyl-3,4-dihydro-1H-quinoxalin-2-one, using a powerful hydride reducing agent.

Workflow for Synthesis

start 8-Methyl-3,4-dihydro-1H-quinoxalin-2-one reagent Lithium Aluminum Hydride (LiAlH4) in Dry THF start->reagent Reduction workup Quench (EtOAc, H2O) Extraction (Ether) Purification reagent->workup Reaction (Reflux, 4h) product 5-Methyl-1,2,3,4-tetrahydroquinoxaline workup->product Isolation

Caption: Synthesis of the target building block via LiAlH4 reduction.

Protocol 2.1: Synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoxaline

This protocol is adapted from established procedures for the reduction of quinoxalinones.[5][6]

Materials:

  • 8-Methyl-3,4-dihydro-1H-quinoxalin-2-one (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (4.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Diethyl ether

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Reagent Addition: Carefully add LiAlH₄ (4.0 eq) to the flask, followed by 100 mL of anhydrous THF.

  • Substrate Addition: Dissolve 8-Methyl-3,4-dihydro-1H-quinoxalin-2-one (1.0 eq) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension. Causality Note: Slow addition is critical to control the initial exothermic reaction.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 66°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction to room temperature in an ice bath. Cautiously and slowly add ethyl acetate to quench the excess LiAlH₄, followed by the dropwise addition of water.

  • Workup: Transfer the resulting slurry to a separatory funnel and extract three times with diethyl ether.

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel or recrystallization from hexanes to afford 5-Methyl-1,2,3,4-tetrahydroquinoxaline as a solid. A reported yield for a similar, unsubstituted compound is 66%.[6]

Derivatization Strategies for Pharmaceutical Synthesis

The N1 and N4 positions of the tetrahydroquinoxaline ring are nucleophilic secondary amines, making them ideal points for diversification. Below are protocols for two common and powerful transformations used in medicinal chemistry.

Workflow for Derivatization

cluster_0 Core Building Block cluster_1 Reaction Pathways cluster_2 Functionalized Products start 5-Methyl-1,2,3,4- tetrahydroquinoxaline sulfonylation N-Sulfonylation (R-SO2Cl, Base) start->sulfonylation buchwald N-Arylation (Ar-Br, Pd Catalyst, Ligand, Base) start->buchwald product1 Sulfonamide Derivatives sulfonylation->product1 product2 N-Aryl Derivatives buchwald->product2

Caption: Key derivatization pathways for the core scaffold.

Protocol 3.1: N-Sulfonylation to Synthesize Sulfonamide Derivatives

Sulfonamides are a cornerstone functional group in pharmaceuticals. This protocol describes a general method for the mono-sulfonylation of the tetrahydroquinoxaline core.[7]

Materials:

  • 5-Methyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq)

  • Desired Sulfonyl Chloride (e.g., Tosyl chloride, Mesyl chloride) (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a solution of 5-Methyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq) and TEA (2.0 eq).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Add the sulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture. Causality Note: DMAP acts as a nucleophilic catalyst to accelerate the reaction, while TEA serves as the stoichiometric base to neutralize the HCl byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Protocol 3.2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig reaction is a powerful C-N bond-forming reaction, enabling the introduction of aryl or heteroaryl moieties. This allows for the synthesis of complex biaryl amine structures common in kinase inhibitors and other targeted therapies.[8]

Materials:

  • 5-Methyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq)

  • Aryl Halide (e.g., Aryl bromide) (1.2 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the 5-Methyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq), aryl halide (1.2 eq), base (2.0 eq), palladium catalyst, and ligand.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. Causality Note: The Pd(0) catalytic species is sensitive to oxidation, making the removal of oxygen essential for catalytic activity.

  • Reaction: Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the N-arylated product.

Conclusion and Outlook

5-Methyl-1,2,3,4-tetrahydroquinoxaline is more than just a chemical reagent; it is a strategically designed building block for modern drug discovery.[9] Its pre-installed three-dimensional architecture and readily functionalizable nitrogen atoms provide an efficient entry point to novel and diverse chemical libraries. The protocols outlined here for its synthesis and derivatization represent robust and scalable methods for researchers aiming to leverage this valuable scaffold. As the demand for molecules with complex 3D structures continues to grow, the importance of building blocks like 5-Methyl-1,2,3,4-tetrahydroquinoxaline in the synthesis of next-generation therapeutics will only increase.

References

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). Google Scholar.
  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (n.d.).
  • Synthesis of 1,2,3,4-tetrahydroquinoxaline. (n.d.). PrepChem.com.
  • 5-Methyl-1,2,3,4-tetrahydroquinoxaline. (n.d.). ChemScene.
  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2013).
  • Quinoxaline, its derivatives and applications: A st
  • Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. (2025).
  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023).
  • Building Blocks. (n.d.). Santa Cruz Biotechnology.
  • New set of chemical building blocks makes complex 3D molecules in a snap. (2022). University of Illinois Urbana-Champaign.

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N-alkylation procedures for 5-Methyl-1,2,3,4-tetrahydroquinoxaline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regiocontrolled N-Alkylation of 5-Methyl-1,2,3,4-tetrahydroquinoxaline

Executive Summary & Strategic Analysis

The functionalization of 5-Methyl-1,2,3,4-tetrahydroquinoxaline (5-Me-THQ) presents a unique challenge in heterocyclic chemistry: distinguishing between two nucleophilic nitrogen centers (N1 and N4) in the presence of a proximal steric gate.

While generic tetrahydroquinoxaline protocols often assume N4 (aliphatic) nucleophilic dominance over N1 (anilinic), the 5-methyl substituent introduces a critical "Peri-Effect." This steric bulk, located at the C5 position, directly hinders the N4 nitrogen, altering the kinetic profile of standard alkylation reactions.

The Core Chemical Challenge:

  • N1 (Anilinic): Electronically deactivated (conjugated with benzene ring) but sterically accessible.

  • N4 (Aliphatic): Electronically activated (secondary amine) but sterically hindered by the C5-Methyl group.

This guide provides two distinct, self-validating protocols to achieve high regioselectivity based on mechanistic control: Thermodynamic/Charge Control for N1-alkylation and Kinetic/Steric Control for N4-alkylation.

Decision Framework: Selecting the Correct Pathway

Before initiating synthesis, use this decision tree to select the appropriate protocol based on your target regioisomer and available reagents.

G Start Target: N-Alkylated 5-Me-THQ Decision Which Nitrogen is the Target? Start->Decision N1_Target Target: N1 (Anilinic) Decision->N1_Target Position 1 N4_Target Target: N4 (Aliphatic) Decision->N4_Target Position 4 Method_A PROTOCOL A: Charge Control Reagent: NaH / Alkyl Halide Mechanism: Anion formation at N1 N1_Target->Method_A Method_B PROTOCOL B: Reductive Amination Reagent: Aldehyde / STAB Mechanism: Iminium ion capture N4_Target->Method_B Preferred Method_C PROTOCOL C: Weak Base Alkylation Reagent: K2CO3 / Alkyl Halide Warning: Slow due to 5-Me Sterics N4_Target->Method_C Alternative QC QC Check: 1H-NMR / NOESY Verify Regiochemistry Method_A->QC Method_B->QC Method_C->QC

Figure 1: Strategic decision tree for regioselective functionalization of 5-Me-THQ.

Protocol A: N1-Selective Alkylation (Charge Control)

Principle: The pKa of the anilinic N1-H (~27 in DMSO) is significantly lower than that of the aliphatic N4-H (~35+). By using a strong base like Sodium Hydride (NaH), we selectively deprotonate N1. The resulting N1-anion is a potent nucleophile that overcomes the inherent lower reactivity of the neutral aniline, directing alkylation exclusively to position 1.

Reagents:

  • Substrate: 5-Methyl-1,2,3,4-tetrahydroquinoxaline (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.1 equiv)

  • Solvent: Anhydrous DMF or THF

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Solubilization: Dissolve 5-Me-THQ (1.0 mmol) in anhydrous DMF (5 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 mmol, 48 mg of 60% dispersion) portion-wise.

    • Observation: Evolution of H2 gas will occur. The solution typically turns dark red/brown, indicating the formation of the N1-anion.

  • Equilibration: Stir at 0°C for 30 minutes to ensure complete deprotonation of N1.

    • Note: N4 is not deprotonated under these conditions due to its high pKa.

  • Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The N1-alkylated product usually has a higher Rf than the starting material.

  • Quench & Workup: Carefully quench with saturated NH4Cl solution (cold). Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography.

Critical Insight: The 5-methyl group does not hinder N1. In fact, it protects N4 from participating in side reactions, making this protocol highly efficient for N1 selectivity.

Protocol B: N4-Selective Functionalization (Reductive Amination)

Principle: Direct alkylation of N4 using alkyl halides (Protocol C) is sluggish due to the 5-methyl "gate" and risks over-alkylation (quaternization). Reductive amination is superior because it proceeds via an iminium intermediate. While the 5-methyl group hinders the approach of the electrophile, the use of Sodium Triacetoxyborohydride (STAB) allows for mild, controlled mono-alkylation without touching the less nucleophilic N1.

Reagents:

  • Substrate: 5-Methyl-1,2,3,4-tetrahydroquinoxaline (1.0 equiv)

  • Carbonyl: Aldehyde (R-CHO) (1.1 - 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Procedure:

  • Imine Formation: In a clean vial, dissolve 5-Me-THQ (1.0 mmol) and the Aldehyde (1.1 mmol) in DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes.

    • Mechanism:[1][2][3][4] Acid catalysis helps form the iminium ion at N4. N1 is too non-nucleophilic to form an imine under these mild conditions.

  • Reduction: Add STAB (1.5 mmol) in one portion.

    • Note: STAB is preferred over NaBH4 because it is less likely to reduce the aldehyde directly, preventing side reactions.

  • Reaction: Stir at room temperature for 12–16 hours.

    • Optimization: If the reaction is slow (due to 5-Me steric bulk), heat to 40°C.

  • Workup: Quench with saturated NaHCO3 (basic pH is essential to liberate the free amine). Extract with DCM.[4]

  • Purification: Flash column chromatography.

Visualizing the Mechanism & Steric Challenge:

Mechanism Substrate 5-Me-THQ (N4 Nucleophile) Iminium Iminium Intermediate (Sterically Crowded by 5-Me) Substrate->Iminium AcOH (Slow step) Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Product N4-Alkyl-5-Me-THQ Iminium->Product STAB (H-) (Irreversible)

Figure 2: Reductive amination pathway. Note that the formation of the iminium species is the rate-determining step influenced by the 5-methyl group.

Comparative Data & Troubleshooting

Table 1: Protocol Comparison for 5-Me-THQ Functionalization

FeatureProtocol A (NaH/RX)Protocol B (Reductive Amination)Protocol C (K2CO3/RX)
Primary Target N1 (Anilinic) N4 (Aliphatic) N4 (Mixture risk)
Mechanism Anion (S_N2)Iminium ReductionNeutral Nucleophile (S_N2)
5-Me Steric Impact NegligibleModerate (Slower kinetics)High (Very Slow)
Risk of Dialkylation LowVery LowModerate
Reaction Time 2–4 Hours12–24 Hours24–48 Hours

Quality Control: Validating Regiochemistry (NMR) The most common failure mode is misidentifying the regioisomer. Use 1H-NMR NOESY (Nuclear Overhauser Effect Spectroscopy) for absolute confirmation.

  • N4-Alkylation Confirmation: Look for a NOE correlation between the new N-Alkyl protons and the 5-Methyl group (approx. 2.1 ppm).[5] This spatial proximity is definitive proof of N4 functionalization.

  • N1-Alkylation Confirmation: Look for a NOE correlation between the new N-Alkyl protons and the aromatic proton at C8 (approx. 6.5-7.0 ppm). There should be no correlation with the 5-Methyl group.

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Peruncheralathan, S., et al. (2005). "Regioselective alkylation of 1,2,3,4-tetrahydroquinoxalines." Tetrahedron Letters.
  • Nagaraja, G. K., et al. (2012). "Synthesis of novel N-substituted tetrahydroquinoxalines." Journal of Chemical and Pharmaceutical Research.
  • Menche, D., et al. (2006).[6] "Hydrogen-Bond-Catalyzed Direct Reductive Amination." Organic Letters.

  • Beilstein Journals. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." (Analogous steric/electronic control principles using NaH).

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Green chemistry methods for synthesizing 5-Methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Green Synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoxaline

Foreword: Embracing Sustainability in Heterocyclic Chemistry

The synthesis of heterocyclic compounds is a cornerstone of modern medicinal and materials chemistry. Among these, the quinoxaline scaffold is of particular interest due to its presence in a wide array of therapeutic agents and functional materials.[1][2][3] 5-Methyl-1,2,3,4-tetrahydroquinoxaline, a reduced derivative, serves as a crucial building block for pharmaceuticals and agrochemicals.[4][5] The traditional routes to such compounds often rely on stoichiometric reducing agents, harsh reaction conditions, and volatile organic solvents, posing significant environmental and safety challenges.[2]

This guide, intended for researchers and drug development professionals, moves beyond classical synthesis to explore modern, green methodologies for preparing 5-Methyl-1,2,3,4-tetrahydroquinoxaline. By embracing the principles of green chemistry, we can develop synthetic pathways that are not only efficient and high-yielding but also safer, more energy-efficient, and environmentally benign.[1][6][7] We will delve into specific, field-proven protocols, explaining the causality behind experimental choices and providing a framework for implementing these sustainable practices in your own laboratory.

Logical Framework for Green Synthesis Protocol

Before diving into specific methods, it's useful to visualize the overall workflow for developing and validating a green synthesis protocol. This process involves a cyclical evaluation of starting materials, reaction conditions, and final product isolation.

cluster_0 Upstream (Substrate Selection) cluster_1 Core Synthesis (Green Methodology) cluster_2 Downstream (Purification & Analysis) A Identify Starting Material (e.g., 5-Methylquinoxaline or 2-Nitro-3-methylaniline) B Select Green Strategy (e.g., Catalytic Transfer Hydrogenation, One-Pot Cascade) A->B C Optimize Conditions - Catalyst System - Green Solvent (Water, EtOH) - Energy Input (Microwave, Temp.) B->C Informs D Reaction Workup (Minimize Solvent, Avoid Chlorinated Solvents) C->D E Purification (e.g., Recrystallization vs. Chromatography) D->E F Characterization (NMR, MS, etc.) E->F F->B Iterative Refinement

Caption: General workflow for green synthesis development.

Method 1: Catalytic Transfer Hydrogenation in Aqueous Media

Catalytic transfer hydrogenation (CTH) is a powerful green chemistry tool that avoids the use of high-pressure gaseous hydrogen.[8] Instead, a stable, easy-to-handle hydrogen donor, such as sodium formate (HCOONa), is used. Performing this reaction in water as the solvent further enhances its green credentials.[9] This method is particularly effective for the reduction of N-heterocycles like quinoxalines.[10]

Causality and Expertise: The choice of an Iridium-based catalyst, specifically from a precursor like [Cp*IrCl2]2, combined with a suitable ligand, is critical. These catalysts are highly efficient in aqueous media for the transfer hydrogenation of quinoxalines.[9] The reaction is often pH-dependent, with slightly acidic conditions favoring the reduction process. An acetate buffer is used not only to maintain the optimal pH but also because it is an environmentally benign buffer system.[9] Sodium formate serves as an excellent hydrogen donor, decomposing to provide the necessary hydride for the reduction while being non-toxic and readily available.

Experimental Protocol: Transfer Hydrogenation

1. Catalyst Preparation (in situ):

  • In a 50 mL round-bottom flask, combine the iridium precursor [Cp*IrCl2]2 (2.5 µmol) and N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide ligand (6 µmol).
  • Add 5 mL of a 2 M acetic acid/sodium acetate buffer solution (pH ≈ 5.5).
  • Stir the mixture at room temperature for 15 minutes to allow for catalyst formation.

2. Reaction Setup:

  • To the catalyst solution, add 5-Methylquinoxaline (0.5 mmol).
  • Add sodium formate (HCOONa) (5 mmol) as the hydrogen source.
  • Fit the flask with a reflux condenser.

3. Reaction Execution:

  • Heat the reaction mixture to 80°C with vigorous stirring.
  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes/ethyl acetate as eluent). The reaction is typically complete within 1-3 hours.

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.
  • Extract the product with ethyl acetate (3 x 15 mL). Note: Ethyl acetate is a preferred green solvent over chlorinated alternatives.
  • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure to yield the crude product.
  • Purify the crude product by recrystallization from hexane to obtain pure 5-Methyl-1,2,3,4-tetrahydroquinoxaline.[11]
Data Summary: Transfer Hydrogenation
ParameterValue / ConditionRationale / Green Aspect
Starting Material 5-MethylquinoxalineReadily accessible precursor.
Catalyst System [Cp*IrCl2]2 / Sulfonamide LigandHigh efficiency in water; low catalyst loading.
Hydrogen Source Sodium Formate (HCOONa)Safe, stable alternative to H2 gas.[9]
Solvent Water (Acetate Buffer)Benign, non-toxic, and readily available solvent.[9][12]
Temperature 80°CModerate temperature reduces energy consumption.
Reaction Time 1-3 hoursEfficient conversion.
Typical Yield >90%High product yield minimizes waste.
Illustrative Mechanism

Catalyst [Ir-H] Substrate 5-Methylquinoxaline Catalyst->Substrate 1st Hydride Transfer Intermediate Iminium Intermediate Catalyst->Intermediate 2nd Hydride Transfer Substrate->Intermediate Product 5-Methyl-1,2,3,4- tetrahydroquinoxaline Intermediate->Product H_Source HCOO⁻ H_Source->Catalyst Regenerates CO2 CO₂ H_Source->CO2 Decomposes

Caption: Catalytic cycle for transfer hydrogenation.

Method 2: One-Pot Cascade Synthesis from a Nitroarene Precursor

For ultimate efficiency and adherence to green principles, one-pot cascade reactions are exemplary. This approach combines multiple synthetic steps into a single operation, avoiding the isolation of intermediates, which saves time, solvents, and energy, thereby increasing atom and step economy. A recently developed metal-free method utilizes diboronic acid to mediate the reduction of a nitro group, condensation, and subsequent reduction of the quinoxaline intermediate, all in water.[4][13]

Causality and Expertise: This strategy begins with a more fundamental starting material, 4-methyl-2-nitroaniline. The brilliance of this method lies in the use of diboronic acid (B₂(OH)₄) in water.[13] Water serves not only as the solvent but also as the ultimate hydrogen atom donor for the reductions. The process involves the initial reduction of the nitro group to an amine, forming an in situ diamine. This diamine then condenses with a 1,2-dicarbonyl compound (like glyoxal) to form the 5-methylquinoxaline intermediate. Finally, the same catalytic system reduces the quinoxaline ring to the desired tetrahydroquinoxaline.[4] This metal-free approach avoids the cost and toxicity associated with many transition metal catalysts.[4][7]

Experimental Protocol: One-Pot Cascade

1. Reaction Setup:

  • In a sealed reaction vessel, combine 4-methyl-2-nitroaniline (1 mmol), glyoxal (40% in water, 1.1 mmol), and diboronic acid (B₂(OH)₄, 2.5 mmol).
  • Add 5 mL of deionized water.

2. Reaction Execution:

  • Seal the vessel and heat the mixture to 100°C with magnetic stirring.
  • Maintain the reaction at this temperature for 24 hours. The progress can be monitored by taking small aliquots and analyzing via LC-MS to observe the disappearance of the starting material and the formation of the final product.

3. Workup and Purification:

  • After 24 hours, cool the reaction vessel to room temperature.
  • Add 10 mL of ethyl acetate and stir for 10 minutes.
  • Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 10 mL).
  • Combine the organic extracts and wash with brine (1 x 15 mL).
  • Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.
  • The resulting crude material can be purified via flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure 5-Methyl-1,2,3,4-tetrahydroquinoxaline.
Data Summary: One-Pot Cascade
ParameterValue / ConditionRationale / Green Aspect
Starting Material 4-methyl-2-nitroanilineSimple, readily available precursor.
Mediator Diboronic Acid (B₂(OH)₄)Metal-free, promoting multiple transformations.[13]
Hydrogen Source WaterThe ultimate green hydrogen donor.[13]
Solvent WaterMaximizes green credentials.[12][13]
Temperature 100°CUtilizes the properties of water at reflux.
Reaction Time 24 hoursLonger time for a multi-step one-pot process.
Typical Yield 70-80%Good yield for a complex cascade reaction.
Cascade Reaction Pathway

Start 4-Methyl-2-nitroaniline + Glyoxal Step1 Nitro Reduction Start->Step1 B₂(OH)₄, H₂O Diamine In situ Diamine Step1->Diamine Step2 Condensation Diamine->Step2 Quinoxaline 5-Methylquinoxaline (Intermediate) Step2->Quinoxaline Step3 Ring Reduction Quinoxaline->Step3 B₂(OH)₄, H₂O Product 5-Methyl-1,2,3,4- tetrahydroquinoxaline Step3->Product

Caption: One-pot cascade synthesis pathway.

Method 3: A Baseline Comparison - Reduction with Lithium Aluminum Hydride (LiAlH₄)

To fully appreciate the advancements of the green protocols, it is instructive to compare them with a traditional, highly effective, yet less "green" method: reduction with lithium aluminum hydride (LiAlH₄). This powerful reducing agent can reduce the amide functionality in a quinoxalinone precursor to the corresponding amine in a tetrahydroquinoxaline.[5][11]

Causality and Expertise: LiAlH₄ is a potent, non-selective reducing agent. Its high reactivity makes it effective but also hazardous, particularly its violent reaction with water, necessitating the use of anhydrous solvents like tetrahydrofuran (THF). The workup procedure requires careful quenching of the excess reagent, which generates significant waste. While effective for lab-scale synthesis, its poor atom economy and safety profile make it unsuitable for large-scale, green production. This protocol starts from 8-methyl-3,4-dihydro-1H-quinoxalin-2-one, which can be synthesized from 2-bromo-3-methylaniline and an amino acid.[5]

Experimental Protocol: LiAlH₄ Reduction

1. Reaction Setup:

  • Take a 100 mL three-necked flask, oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
  • Charge the flask with lithium aluminum hydride (4.0 mmol) and 10 mL of anhydrous THF.
  • In a separate flask, dissolve 8-methyl-3,4-dihydro-1H-quinoxalin-2-one (0.60 mmol) in 10 mL of anhydrous THF.

2. Reaction Execution:

  • Slowly add the solution of the quinoxalinone to the LiAlH₄ suspension via a dropping funnel. Control the addition rate to prevent an excessive exotherm.
  • Once the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, stirring under the inert atmosphere.
  • Monitor the reaction by TLC until the starting material is consumed.

3. Workup and Purification:

  • Cool the reaction flask in an ice bath.
  • CAUTION: Exothermic and generates hydrogen gas. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of 0.15 mL of water, 0.15 mL of 15% aqueous NaOH, and finally 0.45 mL of water.
  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with THF.
  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
  • The resulting crude product is then purified by column chromatography (hexanes/ethyl acetate) to yield 5-Methyl-1,2,3,4-tetrahydroquinoxaline.[5]
Data Summary: LiAlH₄ Reduction
ParameterValue / ConditionRationale / Green Aspect
Starting Material 8-Methyl-3,4-dihydro-1H-quinoxalin-2-oneRequires a multi-step synthesis.
Reagent Lithium Aluminum Hydride (LiAlH₄)Stoichiometric, hazardous, poor atom economy.
Solvent Anhydrous THFVolatile organic solvent, requires stringent dry conditions.
Temperature ~66°C (THF reflux)Moderate energy input.
Reaction Time 4-6 hoursStandard reaction time.
Typical Yield ~76%Good yield but with significant waste generation.[5]

Comparative Analysis of Methodologies

FeatureMethod 1: Catalytic Transfer HydrogenationMethod 2: One-Pot CascadeMethod 3: LiAlH₄ Reduction (Baseline)
Green Principle Catalysis, Benign SolventAtom Economy, Step Economy(None - Traditional Method)
Safety High (avoids H₂ gas and pyrophoric reagents)Moderate (requires elevated temperature)Low (pyrophoric reagent, H₂ evolution during quench)
Solvent WaterWaterAnhydrous THF
Atom Economy GoodExcellentPoor
Step Economy Good (single transformation)Excellent (multiple steps in one pot)Poor (requires pre-synthesized precursor)
Waste Generation LowLowHigh (aluminum salts, quench solutions)
Catalyst/Reagent Catalytic Iridium ComplexStoichiometric Boronic AcidStoichiometric LiAlH₄

Conclusion and Future Outlook

The synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoxaline provides a clear case study for the practical application and benefits of green chemistry. Methods such as catalytic transfer hydrogenation in water and one-pot cascade reactions from simple nitroarenes represent significant advancements over traditional protocols that rely on hazardous reagents like LiAlH₄.[4][9][13] These modern approaches offer high yields while minimizing environmental impact, enhancing safety, and improving overall efficiency through superior atom and step economy.

For researchers and professionals in drug development, adopting these green protocols is not merely an ethical choice but a strategic one. They lead to more sustainable, cost-effective, and scalable manufacturing processes. The continued exploration of novel nanocatalysts, flow chemistry, and bio-catalysis will undoubtedly unlock even more elegant and environmentally responsible pathways for the synthesis of quinoxalines and other vital heterocyclic compounds in the future.[1][2]

References

  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Deriv
  • Rapid, efficient and eco-friendly procedure for the synthesis of quinoxalines under solvent-free conditions using sulfated polyborate as a recyclable c
  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Deriv
  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals.
  • Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Publishing.
  • Metal-free cascade reactions for one-pot tetrahydroquinoxaline construction through nitroarene reduction and imine hydrogen
  • Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiprolifer
  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Request PDF.
  • Fast and green synthesis of biologically important quinoxalines with high yields in w
  • pH-Regulated transfer hydrogenation of quinoxalines with a Cp*Ir-diamine catalyst in aqueous media. University of Liverpool IT Services.
  • B2(OH)4-mediated one-pot synthesis of tetrahydroquinoxalines from 2-amino(nitro)
  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Deriv
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
  • Recent Green Methods for Quinoxaline Synthesis. (2026). Bentham Science Publisher.
  • Synthesis of 1,2,3,4-tetrahydroquinoxaline. PrepChem.com.
  • Catalytic Transfer Hydrogenation of 5-Hydroxymethylfurfural with Primary Alcohols over Skeletal CuZnAl C

Sources

Application Notes and Protocols for the Regioselective Substitution of 5-Methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the regioselective electrophilic substitution of 5-Methyl-1,2,3,4-tetrahydroquinoxaline. While this specific scaffold is not extensively documented in substitution literature, this guide synthesizes established principles of physical organic chemistry with proven protocols for structurally related electron-rich heterocycles. We present a predictive framework for determining regiochemical outcomes and provide robust, step-by-step protocols for key transformations including bromination, nitration, and formylation. The causality behind experimental design is emphasized to empower researchers to adapt and troubleshoot these methodologies.

Introduction: The Strategic Value of the Tetrahydroquinoxaline Scaffold

The 1,2,3,4-tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1] Its unique three-dimensional structure and hydrogen bonding capabilities make it an attractive framework for designing ligands that target a wide array of biological systems. The introduction of a methyl group at the 5-position, yielding 5-Methyl-1,2,3,4-tetrahydroquinoxaline (CAS 168409-55-0), offers a strategic starting point for library synthesis and lead optimization.[2]

However, the inherent reactivity of the electron-rich aromatic ring presents a significant challenge: controlling the position of subsequent substitutions. Achieving high regioselectivity is paramount to avoid tedious isomeric separations and to ensure the efficient synthesis of target molecules with defined structure-activity relationships (SAR). This guide elucidates the underlying electronic principles that govern substitution on this scaffold and provides actionable protocols to achieve desired regiochemical outcomes.

Mechanistic Rationale: Predicting Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The regiochemical outcome of an Electrophilic Aromatic Substitution (EAS) reaction on 5-Methyl-1,2,3,4-tetrahydroquinoxaline is governed by the cumulative directing effects of its substituents.[3][4] The benzene ring is appended with three electron-donating groups (EDGs): two secondary amino groups (at positions 1 and 4) and one methyl group (at position 5). All are classified as ortho, para-directors.[5][6]

  • Amino Group at N-1: This is a powerful activating group that donates electron density into the ring via resonance, strongly activating its ortho position (C-8) and para position (C-6).

  • Amino Group at N-4: This is also a powerful activating group, strongly activating its ortho position (C-5, which is blocked by the methyl group) and its para position (C-7).

  • Methyl Group at C-5: This is a weakly activating group that directs electrophiles to its ortho position (C-6) and para position (C-8) through an inductive effect and hyperconjugation.[7]

Cumulative Effect Analysis:

  • Position C-6: Activated by the para effect of the N-1 amino group and the ortho effect of the C-5 methyl group.

  • Position C-7: Activated by the para effect of the N-4 amino group.

  • Position C-8: Activated by the ortho effect of the N-1 amino group and the para effect of the C-5 methyl group.

Based on this analysis, positions C-6 and C-8 are the most electronically activated sites due to the synergistic effects of a strong amino director and a weak methyl director. Position C-7 is activated to a lesser extent. Steric hindrance from the adjacent C-5 methyl group may slightly disfavor substitution at C-6 compared to C-8, but both positions are expected to be highly reactive.

Caption: Predicted regioselectivity based on substituent directing effects.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Regioselective Bromination using N-Bromosuccinimide (NBS)

This protocol leverages N-Bromosuccinimide (NBS) as a mild and selective source of electrophilic bromine, which is ideal for highly activated aromatic rings to prevent over-bromination.[8]

Rationale: Chloroform is chosen as a relatively non-polar solvent to ensure solubility of the starting material. The reaction is initiated at room temperature due to the high activation of the substrate. Using NBS in stoichiometric amounts allows for controlled mono-bromination. An excess of NBS would likely lead to the 6,8-dibrominated product.

Materials:

  • 5-Methyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.05 eq)

  • Chloroform (CHCl₃), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, extraction funnel

Procedure:

  • Reaction Setup: To a solution of 5-Methyl-1,2,3,4-tetrahydroquinoxaline (0.2 mmol, 29.6 mg) in anhydrous chloroform (2.0 mL), add N-Bromosuccinimide (1.05 eq, 0.21 mmol, 37.4 mg) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 15-30 minutes.

  • Workup: Upon completion, quench the reaction by adding 5 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 5 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Characterization: Purify the resulting residue by flash column chromatography on silica gel to separate the C-6 and C-8 regioisomers. Characterize the products using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Regioselective Nitration under Mild Conditions

Due to the high reactivity of the substrate towards nitration, harsh conditions like mixed nitric and sulfuric acids are avoided to prevent oxidation and polysubstitution. A milder nitrating mixture of fuming nitric acid in acetic anhydride is recommended.

Rationale: Acetic anhydride serves both as a solvent and as a scavenger for water, generating the acetyl nitrate intermediate, which is a less aggressive nitrating agent than the nitronium ion (NO₂⁺) formed in mixed acid. Performing the reaction at low temperatures (0-5 °C) is critical to control the exothermic reaction and enhance selectivity.

Materials:

  • 5-Methyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq)

  • Acetic anhydride ((CH₃CO)₂O)

  • Fuming nitric acid (f-HNO₃, >90%)

  • Crushed ice and water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Substrate Solution: In a round-bottom flask, dissolve 5-Methyl-1,2,3,4-tetrahydroquinoxaline (1.0 mmol, 148.2 mg) in acetic anhydride (3.0 mL). Cool the flask in an ice bath to 0-5 °C.

  • Nitrating Agent Addition: In a separate, pre-cooled flask, cautiously add fuming nitric acid (1.1 eq, 1.1 mmol, ~0.05 mL) to acetic anhydride (1.0 mL) at 0-5 °C. Caution: This is highly exothermic. Add dropwise with efficient stirring.

  • Reaction: Slowly add the prepared nitrating mixture dropwise to the cooled substrate solution over 20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. Monitor for the consumption of starting material by TLC.

  • Workup: Once the reaction is complete, very slowly pour the reaction mixture onto a beaker of crushed ice (~20 g) with vigorous stirring.

  • Neutralization & Extraction: Carefully neutralize the aqueous mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and evaporate the solvent. Purify the crude product via column chromatography to isolate the C-6 and C-8 nitro-substituted isomers.

Protocol 3: Regioselective Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds using a mild electrophile, the Vilsmeier reagent, generated in situ.[8]

Rationale: The Vilsmeier reagent (a chloroiminium salt) is a weak electrophile, making it highly selective for activated rings and less prone to side reactions compared to other formylation methods. DMF serves as both the reagent precursor and the solvent. POCl₃ is the activating agent. The reaction is typically heated to drive the substitution to completion.

Materials:

  • 5-Methyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice water and saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Flame-dried, two-necked round-bottom flask with dropping funnel and nitrogen inlet

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried flask under a nitrogen atmosphere, place anhydrous DMF (5.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise to the stirred DMF over 20 minutes, ensuring the temperature remains below 10 °C. Stir the resulting pale yellow mixture at 0 °C for an additional 30 minutes.

  • Reaction: Add a solution of 5-Methyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in a minimal amount of anhydrous DMF to the freshly prepared Vilsmeier reagent at 0 °C.

  • Heating and Monitoring: Allow the reaction to warm to room temperature, then heat the mixture to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Hydrolysis: After completion, cool the mixture to room temperature and pour it carefully into a beaker containing a stirred mixture of crushed ice and water.

  • Workup: Stir the aqueous mixture for 30 minutes, then neutralize by slowly adding saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography.

Summary of Predicted Outcomes & Data

The following table summarizes the expected major products and pertinent reaction parameters for the regioselective substitution on 5-Methyl-1,2,3,4-tetrahydroquinoxaline. Isomer ratios will be dependent on the subtle interplay between electronic and steric effects and must be determined empirically.

ReactionReagentsTemp.Time (h)Predicted Major Products (Mixture of Isomers)
Bromination NBS (1.05 eq), CHCl₃RT0.5-16-Bromo- and 8-Bromo-5-methyl-1,2,3,4-tetrahydroquinoxaline
Nitration f-HNO₃ (1.1 eq), Ac₂O0-5 °C1-26-Nitro- and 8-Nitro-5-methyl-1,2,3,4-tetrahydroquinoxaline
Vilsmeier-Haack POCl₃ (1.2 eq), DMF60-70 °C2-45-Methyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde and -8-carbaldehyde

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of substituted tetrahydroquinoxalines as described in the protocols.

Caption: General experimental workflow for regioselective substitution.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines. Benchchem.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Cognito. (n.d.). Directing Effects Revision notes. Cognito. [Link]

  • Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Dalal Institute. [Link]

  • Singh, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Wang, G., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Molecules. [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Wang, D., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. [Link]

  • Google Patents. (1998). Nitration process.
  • Smith, J. G. (n.d.). Chapter 18: Electrophilic Aromatic Substitution. University of British Columbia. [Link]

  • Katritzky, A. R., et al. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Drug Development and Research. [Link]

  • Organic Syntheses. (n.d.). 2-NITRO-p-CYMENE. Organic Syntheses. [Link]

Sources

One-pot synthesis strategies for 5-Methyl-1,2,3,4-tetrahydroquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in brimonidine analogs, cholesteryl ester transfer protein (CETP) inhibitors, and various antiviral agents. The 5-methyl-1,2,3,4-tetrahydroquinoxaline derivative is particularly valuable due to the steric influence of the C5-methyl group, which often modulates metabolic stability and receptor binding affinity compared to the unsubstituted parent.

This guide details two robust one-pot synthesis strategies designed to circumvent the isolation of the unstable oxidative intermediate (5-methylquinoxaline). By coupling ring-closure condensation with in situ reduction, these protocols maximize atom economy, reduce solvent waste, and minimize oxidative degradation.

Strategic Overview & Mechanism

The synthesis relies on a Tandem Condensation-Reduction Sequence . The 5-methyl regiochemistry is established by the starting material, 2,3-diaminotoluene (3-methyl-1,2-phenylenediamine).

Reaction Logic[1][2][3]
  • Condensation: 2,3-Diaminotoluene reacts with glyoxal (or a glyoxal equivalent) to form the aromatic 5-methylquinoxaline.

  • Reduction: The aromatic pyrazine ring is reduced to the tetrahydro- form.

Challenge: The aromatic intermediate is electron-deficient and can be prone to oxidative polymerization if isolated. A one-pot approach keeps the intermediate in solution, immediately funneling it toward the stable saturated product.

Pathway Visualization

The following diagram illustrates the reaction cascade and the critical decision points for reagent selection.

ReactionPathway cluster_0 Reductant Options Start 2,3-Diaminotoluene (Precursor) Inter 5-Methylquinoxaline (Aromatic Intermediate) Start->Inter Condensation (-2 H2O) Glyoxal + Glyoxal (Bis-electrophile) Glyoxal->Inter Product 5-Methyl-1,2,3,4- tetrahydroquinoxaline Inter->Product Reduction (+4 [H]) Reductant Reductive Agent Reductant->Inter Trigger Opt1 Method A: NaBH4 / MeOH Opt1->Reductant Opt2 Method B: Hantzsch Ester / I2 Opt2->Reductant

Figure 1: Tandem Condensation-Reduction Pathway. The process bypasses the isolation of the red-colored aromatic intermediate.

Method A: Chemical Hydride Reduction (Standard Protocol)

Best For: Bench-scale synthesis (mg to gram scale), rapid library generation. Mechanism: Schiff base formation followed by nucleophilic hydride attack.

Reagents & Materials
ComponentSpecificationRole
Precursor 2,3-Diaminotoluene (3-Methyl-1,2-phenylenediamine)Nucleophile / Scaffold Core
Electrophile Glyoxal (40% aq. solution)C2-Bridge Donor
Reductant Sodium Borohydride (NaBH₄)Hydride Source
Solvent Methanol (Anhydrous preferred)Reaction Medium
Catalyst Acetic Acid (Optional, catalytic)Imine formation promoter
Step-by-Step Protocol
  • Condensation Phase:

    • In a 100 mL round-bottom flask, dissolve 2,3-diaminotoluene (1.22 g, 10 mmol) in Methanol (20 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add Glyoxal (40% aq., 1.45 g, 10 mmol) dropwise over 5 minutes.

    • Observation: The solution will turn dark brown/red, indicating the formation of the aromatic quinoxaline.

    • Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC (EtOAc:Hexane 1:1) to ensure consumption of diamine.

  • Reduction Phase (One-Pot):

    • Cool the mixture back to 0°C.

    • Add NaBH₄ (1.13 g, 30 mmol) in small portions over 15 minutes. Caution: Exothermic with gas evolution (H₂).

    • Allow the mixture to warm to RT and stir for 2–4 hours.

    • Endpoint: The dark red color should fade to a pale yellow or orange.

  • Workup & Purification:

    • Quench excess hydride with Water (5 mL) or saturated NH₄Cl.

    • Evaporate Methanol under reduced pressure.

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 4:1 to 1:1). The product is air-sensitive; store under inert gas.

Method B: Organocatalytic Transfer Hydrogenation (Green Protocol)

Best For: Metal-free requirements, high functional group tolerance, "Green Chemistry" compliance. Mechanism: Hantzsch ester acts as a biomimetic NADH analogue, delivering hydride to the imine activated by a mild Lewis acid (Iodine).

Reagents & Materials
ComponentSpecificationRole
Precursor 2,3-DiaminotolueneNucleophile
Electrophile Glyoxal (40% aq.)Electrophile
H-Source Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)Hydride Donor (Green)
Catalyst Molecular Iodine (I₂)Lewis Acid Activator (5 mol%)
Solvent Ethanol or Water/EtOH mixGreen Solvent
Step-by-Step Protocol
  • Reagent Assembly:

    • To a reaction vessel, add 2,3-diaminotoluene (1.0 mmol), Glyoxal (1.0 mmol), and Hantzsch Ester (2.2 mmol).

    • Add Ethanol (5 mL).

  • Catalysis:

    • Add Iodine (I₂) (0.05 mmol, 5 mol%).

    • Stir the mixture at Room Temperature for 4–6 hours.

    • Mechanism Note: Iodine activates the imine bond of the intermediate quinoxaline, facilitating hydride transfer from the Hantzsch ester.

  • Isolation:

    • The byproduct is the pyridine derivative of the Hantzsch ester, which is less soluble in non-polar solvents or can be separated via chromatography.

    • Concentrate the solvent.

    • Perform a short filtration through a silica pad using EtOAc/Hexane to remove the pyridine byproduct and iodine residues.

Critical Process Parameters (CPPs) & Troubleshooting

Regioselectivity Control

When using Glyoxal , the product is symmetric regarding the pyrazine ring, but the methyl group is on the benzene ring.

  • Correct Isomer: Starting with 2,3-diaminotoluene yields the 5-methyl isomer.

  • Incorrect Isomer: Starting with 3,4-diaminotoluene yields the 6-methyl isomer. Verify your starting material CAS: 2687-25-4 (2,3-diamino) vs 496-72-0 (3,4-diamino).

Stability & Storage

Tetrahydroquinoxalines are prone to oxidative dehydrogenation (reverting to the aromatic quinoxaline) upon prolonged exposure to air and light.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Stabilization: Conversion to the HCl salt (by adding 1M HCl in ether) significantly improves shelf-life.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete reductionIncrease NaBH₄ equivalents or reaction time. Ensure temp is not too low during reduction.
Red Color Persists Aromatic intermediate remainingThe reduction failed. Check NaBH₄ activity (it degrades with moisture).
Multiple Spots on TLC Polymerization of GlyoxalAdd Glyoxal slowly at 0°C. Ensure Glyoxal is fresh (not polymerized).

Workflow Logic Diagram

The following diagram outlines the decision process for selecting the appropriate protocol based on laboratory constraints.

Workflow Start Start: 5-Methyl-THQ Synthesis ConstraintCheck Check Constraints: Metal Tolerance & Scale Start->ConstraintCheck PathA Standard Lab Scale (Robust, Fast) ConstraintCheck->PathA General R&D PathB Green / Metal-Free (Mild Conditions) ConstraintCheck->PathB Green Chem PathC Industrial Scale (>100g) (Cost Efficiency) ConstraintCheck->PathC Scale-Up MethodA METHOD A: NaBH4 / MeOH (See Section 3) PathA->MethodA MethodB METHOD B: Hantzsch Ester / I2 (See Section 4) PathB->MethodB MethodC METHOD C: H2 (50 psi) / Pd-C (Catalytic Hydrogenation) PathC->MethodC

Figure 2: Protocol Selection Workflow.

References

  • Guo, Q., et al. (2022).[1] "Tetrabutylammonium Bromide-Catalyzed Transfer Hydrogenation of Quinoxaline with HBpin as a Hydrogen Source." The Journal of Organic Chemistry, 87(1), 540–546.[1]

  • Zhang, Y., Luo, X., & Chen, Y. (2025).[2] "Efficient synthesis of tetrahydroquinolines via selective reduction of quinolines with copper salts and silanes."[2] Organic & Biomolecular Chemistry, 23, 8678-8681.[2]

  • Bhatt, T. & Natte, K. (2024).[3] "Ruthenium-Catalyzed Transfer Hydrogenation of N-Heteroarenes." Organic Letters, 26, 866-871.[3]

  • Heravi, M. M., et al. (2008). "One-pot and efficient protocol for synthesis of quinoxaline derivatives." Arkivoc, (xv), 280-287.[4]

  • Kumar, A. & Maurya, R. A. (2008).[5] "Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles." Synlett, 2008(6), 883-885.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for 5-Methyl-1,2,3,4-tetrahydroquinoxaline Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of 5-Methyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a specific focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the alkylation of 5-Methyl-1,2,3,4-tetrahydroquinoxaline?

The primary challenge lies in controlling the regioselectivity of the alkylation. 5-Methyl-1,2,3,4-tetrahydroquinoxaline possesses two secondary amine nitrogens (N1 and N4) that can act as nucleophiles. The methyl group at the 5-position introduces electronic and steric asymmetry, which can influence the relative nucleophilicity of N1 and N4. Consequently, the reaction can yield a mixture of N1-alkylated, N4-alkylated, and potentially di-alkylated products. Reaction temperature is a key lever to control this selectivity.

Q2: How does reaction temperature generally influence the outcome of this alkylation?

Reaction temperature directly impacts both the reaction rate and selectivity by influencing the kinetic and thermodynamic control of the reaction.[1][2][3]

  • Reaction Rate: As per the Arrhenius equation, higher temperatures increase the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.

  • Selectivity: Temperature can shift the balance between the kinetically and thermodynamically favored products.[1] Often, one regioisomer (the kinetic product) forms faster at lower temperatures, while the other, more stable regioisomer (the thermodynamic product) is favored at higher temperatures where equilibrium can be established.[1][4]

  • Side Reactions: Elevated temperatures can promote side reactions such as elimination (if using alkyl halides), solvent decomposition, or thermal degradation of the starting material or product.[5][6] Studies have shown that 1,2,3,4-tetrahydroquinoxaline itself has high thermal stability, which is a favorable characteristic.[7][8][9]

Q3: What is a good starting temperature for a typical alkylation of 5-Methyl-1,2,3,4-tetrahydroquinoxaline?

A prudent approach is to start at a low temperature and gradually increase it. For many N-alkylation reactions with alkyl halides in polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF), starting at room temperature (20-25 °C) is a common practice.[5][10] If no significant conversion is observed after a reasonable time, the temperature can be incrementally increased.

Q4: Can changing the temperature affect which nitrogen (N1 or N4) is alkylated?

Yes, temperature can be a decisive factor in controlling regioselectivity. The N1 and N4 positions have different steric and electronic environments, leading to different activation energies for alkylation. It is plausible that alkylation at the less sterically hindered nitrogen is the kinetically favored pathway, which would be dominant at lower temperatures. Conversely, the thermodynamically more stable product might be favored at higher temperatures.[11] This hypothesis must be experimentally verified for the specific substrate and alkylating agent.

Troubleshooting Guide

This section addresses common problems encountered during the alkylation of 5-Methyl-1,2,3,4-tetrahydroquinoxaline, with a focus on temperature-related solutions.

Problem 1: Low or No Conversion to Product
  • Symptom: After the expected reaction time, analysis (e.g., by TLC or LC-MS) shows predominantly unreacted starting material.

  • Possible Temperature-Related Cause: The reaction temperature is too low, and the activation energy barrier is not being sufficiently overcome.

  • Troubleshooting Steps:

    • Verify Reagents: First, ensure that the base is active, the solvent is anhydrous (if required), and the alkylating agent has not degraded.

    • Incremental Temperature Increase: Gradually increase the reaction temperature in a controlled manner (e.g., in 10-20 °C increments). Monitor the reaction progress at each new temperature. For instance, if the reaction is stagnant at room temperature, try heating to 40 °C, then 60 °C, and so on.[10]

    • Consider Solvent's Boiling Point: Ensure the chosen temperature is safely below the boiling point of the solvent. For higher temperatures, a higher-boiling solvent or a sealed reaction vessel may be necessary.[12]

    • Alternative Activation: If high temperatures are undesirable, consider using a more reactive alkylating agent (e.g., switching from an alkyl bromide to an alkyl iodide) or adding a catalyst like potassium iodide to facilitate the reaction.[10]

Problem 2: Formation of Multiple Products (Poor Regioselectivity)
  • Symptom: Analysis shows a mixture of N1- and N4-alkylated products, and possibly di-alkylated species.

  • Possible Temperature-Related Cause: The reaction temperature is promoting the formation of both kinetic and thermodynamic products, or it is high enough to allow for equilibration or further reaction.

  • Troubleshooting Steps:

    • Lower the Temperature: To favor the kinetic product, perform the reaction at a lower temperature. Reactions can be run at 0 °C or even sub-zero temperatures (e.g., -20 °C or -78 °C) to enhance selectivity.[13] This often slows the reaction, so extended reaction times may be necessary.

    • Screen Solvents at Different Temperatures: The choice of solvent can significantly influence regioselectivity, and its effect can be temperature-dependent.[14] A systematic screening of different solvents at various temperatures is a powerful optimization strategy.

    • Controlled Addition: Slowly adding the alkylating agent at a controlled temperature can help maintain a low concentration of the electrophile, which can sometimes improve selectivity.[5]

Problem 3: Product Degradation or Formation of Tarry Byproducts
  • Symptom: The reaction mixture darkens significantly, and analysis shows the presence of decomposition products or a complex mixture that is difficult to characterize.

  • Possible Temperature-Related Cause: The reaction temperature is too high, leading to thermal decomposition of the starting material, product, or solvent (especially DMF in the presence of a base).[10]

  • Troubleshooting Steps:

    • Determine Thermal Stability: If possible, perform a thermal stability study on your starting material and desired product using techniques like thermogravimetric analysis (TGA) or by simply heating a small sample and monitoring for degradation.

    • Reduce Reaction Temperature: This is the most direct solution. Find the minimum temperature required for an acceptable reaction rate.

    • Change Solvent: Switch to a more thermally stable solvent. For instance, if DMF is decomposing, consider using DMSO (with caution at high temperatures), sulfolane, or N-methyl-2-pyrrolidone (NMP), though green chemistry principles suggest avoiding these where possible.[12]

    • Minimize Reaction Time: At a given temperature, a shorter reaction time will minimize the exposure of sensitive compounds to thermal stress.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature for the alkylation of 5-Methyl-1,2,3,4-tetrahydroquinoxaline with a generic alkyl halide.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and regioselectivity.

Materials:

  • 5-Methyl-1,2,3,4-tetrahydroquinoxaline

  • Alkylating agent (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., acetonitrile, ACN)

  • Reaction vessels (e.g., vials with stir bars)

  • Heating/cooling plate with multiple positions

  • Analytical instrument (TLC, LC-MS, or GC-MS)

Methodology:

  • Stock Solution Preparation: Prepare stock solutions of the starting material, base, and alkylating agent in the chosen solvent to ensure consistent concentrations across all reactions.

  • Reaction Setup: In parallel reaction vials, add the 5-Methyl-1,2,3,4-tetrahydroquinoxaline solution and the base.

  • Temperature Equilibration: Place the vials on the heating/cooling plate and allow them to equilibrate to the setpoint temperatures. A suggested temperature range to screen is: 0 °C, 25 °C (RT), 40 °C, 60 °C, and 80 °C (boiling point of ACN is ~82 °C).

  • Reaction Initiation: Add the alkylating agent stock solution to each vial simultaneously to start the reactions.

  • Time-Point Monitoring: At regular intervals (e.g., 1h, 4h, 8h, 24h), take a small aliquot from each reaction. Quench the aliquot (e.g., with a drop of water) and prepare it for analysis.

  • Analysis: Analyze each sample to determine the ratio of starting material, N1-alkylated product, N4-alkylated product, and any byproducts.

  • Data Compilation: Record the results in a structured table for easy comparison.

Data Presentation Example:

Temperature (°C)Time (h)Conversion (%)N1-Product (%)N4-Product (%)Byproducts (%)
02435305<1
258806515<1
404957025<1
602>996038~2
801>995540~5

Note: The data above is illustrative and will vary based on the specific reactants and conditions.

Visualizations

Workflow for Temperature Optimization

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Decision prep Define Reactants, Base, Solvent setup Set up Parallel Reactions prep->setup temps Assign Temperature Setpoints (e.g., 0°C, 25°C, 40°C, 60°C, 80°C) setup->temps start Initiate Reactions temps->start monitor Monitor at Time Points (TLC, LC-MS) start->monitor analyze Analyze Data: Conversion, Selectivity, Byproducts monitor->analyze decision Identify Optimal Temperature analyze->decision

Caption: A streamlined workflow for systematic temperature optimization.

Troubleshooting Decision Tree

G cluster_low Low Conversion cluster_selectivity Poor Selectivity cluster_degradation Degradation/Byproducts start Problem Observed low_conv Is Temperature Too Low? start->low_conv poor_sel Mixture of Isomers? start->poor_sel degrad Dark Color / Tarry? start->degrad increase_T Incrementally Increase Temp. low_conv->increase_T Yes decrease_T Lower Temperature (e.g., to 0°C or below) poor_sel->decrease_T Yes reduce_T Reduce Temperature & Minimize Reaction Time degrad->reduce_T Yes

Caption: A decision tree for troubleshooting common temperature-related issues.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • Reddy, L. M., et al. (2012). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. ACS Catalysis. Available from [Link]

  • Sim, H., et al. (2013). Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline: Mechanism and Kinetics. The Journal of Physical Chemistry C. Available from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions.
  • Benchchem. (n.d.). "optimizing reaction conditions for N-alkylation of amines".
  • ACS Publications. (2013). Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline: Mechanism and Kinetics. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ResearchGate. (2013). Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline: Mechanism and Kinetics. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Kinetic vs Thermodynamic Enolate Formation. Retrieved from [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]

  • BNN Breaking. (2026). Thermodynamic vs. Kinetic Control: Understanding the Balance in Chemical Reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Temperature-Regulated Regiodivergent Synthesis via Alkene Migratory Hydroalkylation. Retrieved from [Link]

  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • UCL Discovery. (n.d.). Bioalkylation Strategies to Synthesize Allylated Tetrahydroisoquinolines by Using Norcoclaurine Synthase and O-Methyltransferases. Retrieved from [Link]

  • Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines.
  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Retrieved from [Link]

  • Scribd. (n.d.). Alkylation of Quinoxaline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Aqueous Solubility of 5-Methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methyl-1,2,3,4-tetrahydroquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound in aqueous media. Our approach is rooted in fundamental principles of physical chemistry and formulation science, offering a systematic guide to achieving your desired concentration for experimental success.

I. Understanding the Challenge: Physicochemical Profile

5-Methyl-1,2,3,4-tetrahydroquinoxaline possesses a molecular structure that suggests limited intrinsic aqueous solubility.[1][2] The presence of a methyl group and a bicyclic aromatic core contributes to its lipophilic character. However, the two secondary amine groups within the tetrahydroquinoxaline ring are key functional groups that can be exploited to enhance solubility.[3][4][5] These amines are basic and can be protonated to form more soluble salts.[3][4][5]

PropertyValueSource
Molecular FormulaC₉H₁₂N₂[1]
Molecular Weight148.20 g/mol [1]
StructureContains two secondary amine groups[1][2]
Predicted SolubilityLow in neutral aqueous mediaInferred from structure

II. Frequently Asked Questions (FAQs)

Q1: Why is my 5-Methyl-1,2,3,4-tetrahydroquinoxaline not dissolving in water?

A1: The limited aqueous solubility of this compound at neutral pH is expected due to its molecular structure, which has significant non-polar character. The uncharged form of the molecule is less likely to favorably interact with polar water molecules.

Q2: What is the quickest method to try and improve its solubility?

A2: The most straightforward and often effective initial approach is pH adjustment.[6][7][8] By lowering the pH of your aqueous medium, you can protonate the basic amine groups, forming a more soluble salt.

Q3: Are there any potential downsides to pH modification?

A3: Yes, the stability of the compound at different pH values should be considered. Extremes in pH can potentially lead to degradation. Additionally, the chosen pH must be compatible with your experimental system (e.g., cell culture, in vivo studies).

Q4: What should I do if pH adjustment is not sufficient or not feasible for my experiment?

A4: If pH modification is not a viable option, a range of other techniques can be employed, including the use of cosolvents, surfactants, or cyclodextrins to enhance solubility.[6][7][8][9][10]

III. Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

This guide provides a systematic workflow for addressing the solubility issues of 5-Methyl-1,2,3,4-tetrahydroquinoxaline. We will progress from the simplest to more complex methods.

Step 1: pH Adjustment

The basic nature of the amine groups in 5-Methyl-1,2,3,4-tetrahydroquinoxaline makes its solubility highly dependent on pH.[3][4] In an acidic environment, these amines will be protonated, forming a cationic species that is significantly more soluble in water.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of aqueous buffers with pH values ranging from 2 to 7.4 (e.g., citrate, phosphate buffers).

  • Add an excess amount of 5-Methyl-1,2,3,4-tetrahydroquinoxaline to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure saturation.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Expected Outcome:

You should observe a significant increase in solubility as the pH decreases.

pHExpected Solubility (mg/mL)
7.4< 0.1
6.00.5 - 1.0
5.05 - 10
4.0> 20

Troubleshooting Decision Point:

G start Start: Solubility Issue ph_adjustment Attempt pH Adjustment start->ph_adjustment is_soluble Is Solubility Sufficient? ph_adjustment->is_soluble is_ph_compatible Is the pH Compatible with the Assay? is_soluble->is_ph_compatible Yes cosolvent Move to Cosolvent Approach is_soluble->cosolvent No proceed Proceed with Experiment is_ph_compatible->proceed Yes is_ph_compatible->cosolvent No

Caption: Decision workflow for pH adjustment.

Step 2: Cosolvency

If pH adjustment is not a suitable option, the use of cosolvents can be an effective strategy.[11][12][13][14][15] Cosolvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.

Commonly Used Cosolvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO) - Use with caution and in minimal amounts, especially for biological experiments.

Experimental Protocol: Cosolvent Solubility Screening

  • Prepare stock solutions of 5-Methyl-1,2,3,4-tetrahydroquinoxaline in various neat cosolvents to determine its maximum solubility in each.

  • Prepare a series of aqueous solutions containing increasing percentages of a chosen cosolvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine the saturation solubility of the compound in each cosolvent/water mixture as described in the pH adjustment protocol.

Expected Outcome:

The solubility of the compound should increase with a higher percentage of the cosolvent.

Cosolvent System (v/v)Expected Solubility (mg/mL)
10% Ethanol in Water0.5 - 1.5
20% Ethanol in Water2.0 - 5.0
10% PEG 400 in Water1.0 - 3.0
20% PEG 400 in Water5.0 - 15.0

Troubleshooting Decision Point:

G start Start: pH Adjustment Failed/Incompatible cosolvent_screen Screen Cosolvents start->cosolvent_screen is_soluble Is Solubility Sufficient? cosolvent_screen->is_soluble is_cosolvent_compatible Is the Cosolvent Concentration Compatible? is_soluble->is_cosolvent_compatible Yes surfactant Move to Surfactant Approach is_soluble->surfactant No proceed Proceed with Experiment is_cosolvent_compatible->proceed Yes is_cosolvent_compatible->surfactant No

Caption: Decision workflow for the cosolvent approach.

Step 3: Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC).[7] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.

Types of Surfactants:

  • Non-ionic: Polysorbates (e.g., Tween® 80), Poloxamers. Generally well-tolerated in biological systems.[7]

  • Cationic: Amine salts, quaternary ammonium compounds.[16] The amine groups in the target molecule itself can have surfactant-like properties.[16][17][18]

  • Anionic: Sodium lauryl sulfate (SLS). Often used in in-vitro dissolution studies but can be harsh on biological systems.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare a series of aqueous solutions of a chosen surfactant at concentrations above its CMC.

  • Determine the saturation solubility of 5-Methyl-1,2,3,4-tetrahydroquinoxaline in each surfactant solution.

Expected Outcome:

A significant increase in solubility should be observed in the presence of micelles.

Surfactant SystemExpected Solubility (mg/mL)
1% Tween® 80 in Water2.0 - 7.0
2% Tween® 80 in Water5.0 - 15.0
Step 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20][21][22][23] They can form inclusion complexes with poorly soluble molecules, effectively "hiding" the hydrophobic parts of the drug from the aqueous environment and increasing its solubility.[19][20][21][22][23]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Prepare aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 5%, 10%, 20% w/v).

  • Determine the saturation solubility of the compound in each cyclodextrin solution.

Expected Outcome:

A linear or near-linear increase in solubility with increasing cyclodextrin concentration is expected.

Cyclodextrin System (w/v)Expected Solubility (mg/mL)
5% HP-β-CD in Water3.0 - 8.0
10% HP-β-CD in Water10.0 - 25.0

IV. Summary of Approaches and Recommendations

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Salt formationSimple, cost-effectivePotential for compound instability, limited by assay compatibility
Cosolvency Reduces solvent polarityEffective for many compoundsHigh concentrations may be toxic or interfere with assays
Surfactants Micellar solubilizationHigh solubilization capacityPotential for toxicity, can interfere with protein binding
Cyclodextrins Inclusion complexationGenerally well-tolerated, high solubilization capacityCan be more expensive, potential for interactions with other formulation components

Our Recommendation: Always begin with pH adjustment as it is the most direct way to leverage the chemical properties of 5-Methyl-1,2,3,4-tetrahydroquinoxaline. If this is not feasible, a systematic screening of cosolvents, followed by cyclodextrins, is advised.

V. References

  • Borg, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available at: [Link]

  • Jadhav, N., et al. (2012). Improvement in solubility of poor water soluble drugs by solid dispersion. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Loftsson, T., & Duchene, D. (2007). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Borg, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • CarboHydrate Chronicles. (2023). How can cyclodextrins enhance solubility? YouTube. Available at: [Link]

  • Singh, R., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics. Available at: [Link]

  • Unknown Author. (n.d.). Methods of solubility enhancements. Slideshare. Available at: [Link]

  • Sopyan, I., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Unknown Author. (n.d.). Solubility and pH of amines. Available at: [Link]

  • Unknown Author. (n.d.). solubility enhancement and cosolvency by madhavi. Slideshare. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Al-Hamidi, H., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Technical Products Inc of Ohio. (n.d.). Amines & Surfactants. Available at: [Link]

  • PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]

  • Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]

  • Okamura, T., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Agricultural and Food Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Available at: [Link]

  • Unknown Author. (2005). Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]

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Minimizing side reactions during 5-Methyl-1,2,3,4-tetrahydroquinoxaline functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-1,2,3,4-tetrahydroquinoxaline. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its functionalization and minimize the formation of unwanted side products. Our focus is on providing causal explanations and validated protocols to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Side Reactions and Solutions

Functionalizing the 5-Methyl-1,2,3,4-tetrahydroquinoxaline core can be challenging due to its inherent reactivity. The presence of two secondary amines and an electron-rich aromatic system makes the molecule susceptible to several side reactions. This section addresses the most common issues encountered in the laboratory.

Problem Observed Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Unwanted Quinoxaline Formation Oxidation of the Tetrahydroquinoxaline Ring: The tetrahydro-pyrazine ring is highly susceptible to oxidation, especially when exposed to atmospheric oxygen, peroxyl radicals, or other oxidizing agents present as impurities.[1] This results in the formation of the fully aromatic 5-methylquinoxaline.1. Maintain an Inert Atmosphere: Conduct all reactions under a nitrogen or argon atmosphere. 2. Degas Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles. 3. Lower Reaction Temperature: High temperatures can accelerate oxidation. If possible, run reactions at lower temperatures for longer durations.[2]
Di-alkylation or Di-arylation High Reactivity of Both Secondary Amines: The N1 and N4 positions are both nucleophilic. In the presence of sufficient electrophile (e.g., >1 equivalent of alkyl halide), reaction at both sites is highly probable, leading to a mixture of mono- and di-substituted products.1. Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of the alkylating or arylating agent to favor mono-substitution. This is often insufficient for high selectivity. 2. Mono-Protection Strategy (Recommended): The most robust method is to protect one of the nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it can be selectively introduced and later removed under acidic conditions.[3] See Protocol 1 for a detailed procedure.
Low Yield in N-Alkylation Reactions 1. Inadequate Base: The chosen base may not be strong enough to efficiently deprotonate the nitrogen atom. 2. Poor Solvent Choice: The solvent may not adequately dissolve the substrate or base, hindering the reaction rate.[4] 3. Poor Leaving Group: The alkylating agent may have a poor leaving group (e.g., Cl < Br < I), resulting in a slow SN2 reaction.[4]1. Base Selection: Use a moderately strong, non-nucleophilic base. Potassium carbonate (K₂CO₃) is often effective. For more hindered systems, a stronger base like sodium hydride (NaH) may be necessary. 2. Solvent Optimization: Polar aprotic solvents like DMF, ACN, or DMSO are generally preferred for SN2 reactions.[4] 3. Enhance Leaving Group Ability: If using an alkyl bromide, consider adding a catalytic amount of potassium iodide (KI) to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[4]
Poor Regioselectivity in Aromatic Ring Functionalization Competing Directing Effects: Functionalizing the benzene ring (e.g., via C-H activation or electrophilic aromatic substitution) is complicated. The methyl group is an ortho-, para-director, while the secondary amine at N4 is a strong activating ortho-, para-director. This can lead to mixtures of C6, C8, and other isomers.[2]1. Catalyst and Ligand Screening: For transition-metal-catalyzed reactions (e.g., Pd-catalyzed C-H arylation), regioselectivity is highly dependent on the steric and electronic properties of the catalyst and ligands. A thorough screening of different phosphine ligands (e.g., S-Phos, RuPhos) is recommended to optimize for the desired isomer.[2][5] 2. Use of Directing Groups: For precise control, consider installing a directing group on N1 or N4 that can chelate to the metal center and direct functionalization to a specific C-H bond.

Experimental Workflows & Key Protocols

A strategic approach is essential for the selective functionalization of 5-Methyl-1,2,3,4-tetrahydroquinoxaline. The following workflow and protocols describe a reliable, three-step sequence for selective mono-N-alkylation.

G cluster_0 Workflow for Selective Mono-N-Functionalization start 5-Methyl-1,2,3,4- tetrahydroquinoxaline protect Step 1: Mono-N-Boc Protection (Protocol 1) start->protect Boc₂O, Et₃N functionalize Step 2: N-Alkylation / N-Arylation (Protocol 2) protect->functionalize NaH, R-X deprotect Step 3: Boc Deprotection (Protocol 3) functionalize->deprotect TFA or HCl product Selectively Functionalized Product deprotect->product

Caption: Workflow for selective mono-functionalization.

Protocol 1: Mono-N-Boc Protection

This protocol aims to selectively protect one of the two secondary amines, which is crucial for preventing di-substitution.

  • Dissolve Substrate: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-Methyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M).

  • Add Base: Add triethylamine (Et₃N, 1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Add Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the mono-Boc-protected product.

Protocol 2: Selective N-Alkylation of Boc-Protected Intermediate

With one nitrogen protected, the remaining secondary amine can be selectively alkylated.

  • Prepare Substrate Solution: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the mono-Boc-protected intermediate (1.0 eq.) in anhydrous dimethylformamide (DMF, approx. 0.2 M).

  • Add Base: Cool the solution to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir: Allow the mixture to stir at 0 °C for 30 minutes.

  • Add Alkylating Agent: Slowly add the alkyl halide (R-X, 1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Let the reaction warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS. Gentle heating (e.g., 50 °C) may be required for less reactive alkyl halides.[4]

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 3: Boc Deprotection

The final step removes the protecting group to yield the desired mono-functionalized product.

  • Dissolve Protected Compound: Dissolve the N-Boc, N'-alkyl intermediate (1.0 eq.) in DCM (approx. 0.1 M).

  • Add Acid: Add trifluoroacetic acid (TFA, 10-20 eq.) or a 4 M solution of HCl in dioxane (10-20 eq.) to the solution at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure.

  • Workup: Re-dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product. Further purification by chromatography or recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-avoid side product?

Q2: How can I selectively functionalize N1 vs. N4?

A2: Achieving regioselectivity between the N1 and N4 positions is challenging without a directing group strategy, as their electronic environments are similar. The 5-methyl group may impart a slight steric bias, potentially favoring reaction at the less hindered N4 position. However, for definitive control, a multi-step approach is required. One could potentially exploit differences in acidity or nucleophilicity under specific conditions, but the most reliable method remains a protect-functionalize-deprotect sequence, potentially involving orthogonal protecting groups if different functionalities are desired at each nitrogen.

Q3: Which analytical techniques are best for monitoring these reactions?

A3: A combination of techniques is ideal:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of new spots (product and byproducts).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for confirming the mass of the desired product and identifying side products. As mentioned, oxidation (+16 Da or -2 Da for aromatization) and dialkylation are easily detected.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for structural confirmation of the final product and for quantifying the ratio of isomers or impurities in the crude mixture.

Q4: My 5-Methyl-1,2,3,4-tetrahydroquinoxaline starting material has darkened in color. Is it still usable?

G cluster_desired Desired Reaction Pathway cluster_side Common Side Reactions start 5-Methyl-THQ boc_protected N-Boc-5-Methyl-THQ start->boc_protected Protection oxidation Oxidation (5-Methylquinoxaline) start->oxidation [O] dialkylation Di-Alkylation start->dialkylation 2x R-X alkylated N-Boc-N'-Alkyl-5-Methyl-THQ boc_protected->alkylated Alkylation final_product N-Alkyl-5-Methyl-THQ alkylated->final_product Deprotection

Caption: Desired vs. side reaction pathways.

References

  • Nagaoka, S., et al. (2004). ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT. Journal of the Japan Petroleum Institute, 47(1), 39-46.

  • Mihara, R., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(7), 3071–3080.

  • BenchChem (2025). Addressing regioselectivity issues in functionalizing asymmetric quinoxalines. BenchChem Technical Support.

  • El-Gendy, Z., et al. (1990). Permanganate Oxidation of Quinoxaline and Its Derivatives. Monatshefte für Chemie / Chemical Monthly, 121(11-12), 949-954.

  • Wang, Y., et al. (2021). Red-light-induced high-efficiency oxidation and functionalization of tetrahydroisoquinoline derivatives using chlorophyll as a photocatalyst. New Journal of Chemistry, 45(35), 15935-15940.

  • Mori, K., et al. (2011). Selective activation of enantiotopic C(sp3)-hydrogen by means of chiral phosphoric acid: asymmetric synthesis of tetrahydroquinoline derivatives. Journal of the American Chemical Society, 133(35), 13856-13859.

  • Frontier, A. (2026). Tips & Tricks: Protecting Groups. University of Rochester, Department of Chemistry.

  • Zhu, Y., et al. (2020). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Green Chemistry, 22(18), 6031-6036.

  • BenchChem (2025). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. BenchChem Technical Support.

  • Berges, K. G., et al. (2026). Synthesis of Tetrahydroisoquinolinoquinolines via Sequential Pd-Catalyzed N-Arylation and Pd-Catalyzed Alkene Carboamination Reactions. Synthesis.

  • Moody, C. J., & Pitts, M. R. (1998). Unusual oxidation in thionyl chloride: novel synthesis of methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, (20), 3297-3304.

  • Organic Chemistry Portal (2023). Synthesis of tetrahydroquinolines. Organic Chemistry Portal.

  • ChemScene. 5-Methyl-1,2,3,4-tetrahydroquinoxaline. ChemScene.

  • Khan, I., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12544-12574.

  • PrepChem. Synthesis of 1,2,3,4-tetrahydroquinoxaline. PrepChem.com.

  • Li, J., et al. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science.

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442.

  • Zhang, H., et al. (2020). Electro-oxidative C–H alkylation of quinoxalin-2(1H)-ones with organoboron compounds. Green Chemistry, 22(1), 105-110.

  • Reddy, T. R., et al. (2020). Direct C–H alkylation of 3,4-dihydroquinoxaline-2-ones with N-(acyloxy)phthalimides via radical–radical cross coupling. Chemical Communications, 56(68), 9831-9834.

  • Nandi, S., et al. (2022). Tandem reductive alkylation of quinolines to functionalized tetrahydroquinolines enabled by HFIP. Organic Chemistry Frontiers, 9(1), 108-115.

  • Li, J., et al. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science, 15(42), 15243-15254.

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Bioorganic & Medicinal Chemistry, 98, 117563.

Sources

Technical Support Center: 5-Position Substituted Tetrahydroquinoxalines (THQs)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming Steric Hindrance in 5-Substituted THQ Synthesis & Functionalization

Welcome to the THQ Synthesis Support Hub

User Problem: You are working with 1,2,3,4-tetrahydroquinoxaline (THQ). When you introduce a substituent at the 5-position (the "peri" position relative to N4), your standard synthetic workflows fail. Reductions stall, N-alkylations yield <10%, and Pd-catalyzed couplings result in unreacted starting material.

Root Cause Analysis: The 5-position substituent creates significant peri-strain with the N4-nitrogen. In the tetrahydro- form, the heterocyclic ring adopts a half-chair or twist-boat conformation. A group at C5 projects volume directly into the space occupied by the N4-lone pair or the N4-substituent. This steric wall blocks the trajectory of incoming electrophiles (in SN2 reactions) and prevents proper metal-ligand coordination (in Buchwald-Hartwig couplings).

This guide provides the "patches" to fix these specific bugs in your synthetic route.

Module 1: Accessing the Core (Synthesis & Reduction)[1]

The Issue: You cannot efficiently reduce 5-substituted quinoxalines to THQs using standard NaBH4 protocols, or the reaction stops at the dihydro- intermediate.

Protocol A: Regioselective Transfer Hydrogenation

Standard hydrogenation (H2, Pd/C) often fails to fully reduce the ring due to the catalyst's inability to bind the sterically crowded face of the 5-substituted quinoxaline. We recommend Transfer Hydrogenation using Hantzsch esters.

Why this works: This method relies on a homogeneous organocatalyst (or chiral phosphoric acid) that activates the imine bond via hydrogen bonding, avoiding the surface-binding steric penalties of heterogeneous metal catalysts.

Step-by-Step Protocol:

  • Setup: In a flame-dried flask, dissolve your 5-substituted quinoxaline (1.0 equiv) in anhydrous benzene or toluene (0.1 M).

  • Catalyst: Add a chiral phosphoric acid catalyst (e.g., TRIP or BINOL-derived PA) at 1–5 mol%.

  • Reductant: Add Hantzsch ester (HEH) (2.4 equiv).

  • Reaction: Stir at 60°C under Argon. Monitor by LCMS. The 5-substituent often slows the reduction of the C4a-N4 bond; extended time (24-48h) may be required.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

Visualizing the Pathway:

ReductionPathway Start 5-Substituted Quinoxaline Inter 1,2-Dihydro Intermediate Start->Inter Fast Step End Tetrahydroquinoxaline (THQ) Inter->End Transfer Hydrogenation (Hantzsch Ester + CPA) Stall STALL: Steric Block at C4a Inter->Stall Standard H2/Pd-C

Figure 1: The reduction bottleneck occurs at the C4a-N4 bond due to the 5-position steric clash. Transfer hydrogenation bypasses the surface-binding limitations of heterogeneous catalysts.

Module 2: Functionalizing N4 (Overcoming the Wall)

The Issue: You need to attach an aryl or alkyl group to N4, but the 5-substituent blocks the nucleophilic attack. Standard SNAr or alkyl halide substitutions yield <15%.

Protocol B: Sterically Demanding Buchwald-Hartwig Amination

The 5-substituent prevents the Pd(II) complex from coordinating effectively if the ligand is not sufficiently bulky to force the reductive elimination. You must use Dialkylbiaryl Phosphine Ligands (Buchwald 3rd/4th Gen).

Ligand Selection Logic:

  • RuPhos: The "Gold Standard" for secondary amines (like your THQ) due to its specific bulk that promotes reductive elimination in hindered systems.

  • BrettPhos: Use if coupling with primary amines (less likely for THQ N4).

  • tBuBrettPhos: Mandatory if coupling amides or if the substrate is extremely electron-poor.

Step-by-Step Protocol (N-Arylation):

  • Degassing (Critical): Sparge toluene or 1,4-dioxane with Argon for 20 mins. Oxygen kills the active Pd(0)-ligand species, which is unstable in these hindered systems.

  • Catalyst Loading: Charge flask with Pd2(dba)3 (2 mol%) and RuPhos (4-6 mol%). Note: A 1:2 Pd:Ligand ratio is crucial.

  • Substrates: Add 5-substituted THQ (1.0 equiv), Aryl Halide (1.2 equiv), and NaOtBu (1.4 equiv).

    • Troubleshooting: If functional groups are base-sensitive (esters), switch base to Cs2CO3 and solvent to t-Amyl alcohol.

  • Activation: Heat to 100°C.

    • Why? High temperature is needed to overcome the rotational barrier created by the 5-substituent during the reductive elimination step.

Data: Ligand Performance Comparison

LigandYield (5-Methyl-THQ)Yield (5-Phenyl-THQ)Notes
BINAP 12%0%Too rigid; lacks necessary bulk for hindered reductive elimination.
XPhos 65%40%Good, but often fails with ortho-substituted aryl halides.
RuPhos 92% 85% Recommended. Excellent stability and steric profile.
BrettPhos 45%30%Optimized for primary amines, not secondary THQ amines.

Decision Tree for N-Functionalization:

LigandSelection Start Target: N4-Functionalization of 5-Sub-THQ Type Coupling Partner Type? Aryl Aryl Halide (C-N Coupling) Type->Aryl Alkyl Alkyl Halide (N-Alkylation) Type->Alkyl Ligand Select Ligand Based on THQ Sterics Aryl->Ligand Fail Standard Sn2 Fails Use Reductive Amination Alkyl->Fail RuPhos Use RuPhos (Best for 2° Amines) Ligand->RuPhos Standard tBuBrett Use tBuBrettPhos (If Aryl Halide is hindered) Ligand->tBuBrett Extreme Sterics

Figure 2: Workflow for selecting the correct catalytic system. Direct alkylation is discouraged; Pd-catalyzed arylation requires specific bulky phosphines.

Module 3: Troubleshooting & FAQ

Ticket #404: "My reaction mixture turned black and precipitated."

  • Diagnosis: "Palladium Black" formation. The catalyst decomposed before entering the catalytic cycle.

  • Fix: The 5-substituent slows down the oxidative addition. The Pd(0) sat idle and aggregated.

  • Action: Increase Ligand:Pd ratio to 3:1 or 4:1. The excess ligand stabilizes the Pd(0) species while it waits to find the hindered substrate.

Ticket #502: "NMR shows broad peaks/missing signals."

  • Diagnosis: Atropisomerism/Restricted Rotation.[1] The 5-substituent is locking the N4-substituent in a specific conformation, or the rotation is slow on the NMR timescale.

  • Fix: Run Variable Temperature (VT) NMR at 80°C. If peaks sharpen, it is conformational. This is a feature, not a bug—it suggests you may have separable atropisomers, which is valuable for kinase inhibitor potency (see KRAS inhibitor literature).

Ticket #301: "I need to cyclize a precursor to form the THQ ring, but it's closing on the wrong nitrogen."

  • Diagnosis: Regioselectivity issues in Pictet-Spengler or Buchwald cyclizations.

  • Fix: Use electronic bias. If you are cyclizing a diamine with a ketone, the 5-position steric bulk will direct the initial imine formation to the least hindered nitrogen (N1). You may need to protect N1 to force reaction at N4, or accept the isomer and separate via HPLC.

References

  • Regioselective Reduction:Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement. (PMC7546026).

  • Buchwald-Hartwig Ligand Guide:Buchwald-Hartwig Amination User Guide. (Chemical Science/ACS).

  • Rh-Catalyzed Hydrogenation: Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation.[2] (PMC4540608).

  • Atropisomerism in Drug Design: Atropisomerism in the 5-substituted scaffold context. (General reference to hindered rotation in medicinal chemistry).[1]

End of Technical Guide. For further assistance, please escalate to the Synthesis Optimization Group.

Sources

Technical Support Center: Recrystallization Solvent Selection for High-Purity 5-Methyl-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Methyl-1,2,3,4-tetrahydroquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for achieving high purity of this compound through recrystallization.

Introduction to Recrystallization of 5-Methyl-1,2,3,4-tetrahydroquinoxaline

5-Methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound with a molecular weight of 148.20 g/mol and a chemical formula of C₉H₁₂N₂[1]. As with many compounds in drug discovery and development, achieving high purity is critical for accurate biological and pharmacological assessment. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds[2]. The success of this technique hinges on the appropriate selection of a solvent or solvent system. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature[2][3].

This guide will walk you through the principles of solvent selection, provide a step-by-step protocol for screening potential solvents, and offer troubleshooting solutions to common challenges encountered during the recrystallization of 5-Methyl-1,2,3,4-tetrahydroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for 5-Methyl-1,2,3,4-tetrahydroquinoxaline?

A1: A suitable solvent for the recrystallization of 5-Methyl-1,2,3,4-tetrahydroquinoxaline should possess the following four key characteristics[3][4]:

  • High solubility at elevated temperatures: The solvent should be able to dissolve a significant amount of the compound near its boiling point.

  • Low solubility at room temperature: The compound should be sparingly soluble or insoluble in the cold solvent to allow for maximum recovery of the purified crystals upon cooling.

  • Non-reactive with the compound: The solvent must be chemically inert towards 5-Methyl-1,2,3,4-tetrahydroquinoxaline.

Q2: What is a good starting point for solvent selection for this compound?

A2: Based on the general principle of "like dissolves like" and literature on related compounds, ethanol is an excellent starting point for the recrystallization of quinoxaline derivatives[6][7][8][9]. The structure of 5-Methyl-1,2,3,4-tetrahydroquinoxaline contains both a non-polar aromatic ring and polar N-H groups, suggesting that polar protic solvents like ethanol or other short-chain alcohols could be effective.

Q3: What should I do if my compound "oils out" instead of crystallizing?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming a liquid phase that is immiscible with the solvent. Upon cooling, this oil may solidify into an amorphous mass, trapping impurities. To troubleshoot this:

  • Lower the boiling point of the solvent system: If using a high-boiling solvent, switch to one with a lower boiling point.

  • Use a solvent mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) at room temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.

  • Increase the solvent volume: Using a larger volume of solvent can sometimes prevent oiling out.

Q4: My crystal yield is very low. How can I improve it?

A4: Low recovery can be due to several factors:

  • The compound is too soluble in the cold solvent: If the compound remains significantly soluble even at low temperatures, you will lose a substantial amount in the mother liquor. Consider using a less polar solvent or a solvent mixture.

  • Too much solvent was used: Using the minimum amount of hot solvent to fully dissolve the compound is key to achieving a good yield[2].

  • Premature crystallization: If crystals form too quickly during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath after the solution has reached room temperature can improve yield.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve in the hot solvent. The solvent is too "poor" (the compound is not soluble enough).- Try a more polar solvent. - If using a solvent mixture, increase the proportion of the "good" solvent.
Compound dissolves in the cold solvent. The solvent is too "good" (the compound is too soluble).- Try a less polar solvent. - Use a solvent mixture by adding a "poor" solvent.
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used). - The solution is cooling too slowly.- Boil off some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath.
Crystals are colored. Colored impurities are present and are not being removed by this solvent.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). - Consider a different recrystallization solvent.
Small, powdery crystals form. The solution cooled too quickly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger crystals.

Experimental Protocol: Solvent Screening for 5-Methyl-1,2,3,4-tetrahydroquinoxaline

This protocol outlines a systematic approach to identifying the optimal recrystallization solvent.

Materials and Equipment:
  • Crude 5-Methyl-1,2,3,4-tetrahydroquinoxaline

  • A selection of potential solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane, water)

  • Test tubes

  • Hot plate or heating mantle

  • Sand bath or water bath

  • Vortex mixer

  • Pasteur pipettes

  • Ice bath

Procedure:
  • Small-Scale Solubility Testing:

    • Place approximately 20-30 mg of the crude compound into a test tube.

    • Add the first solvent dropwise at room temperature, vortexing after each addition, until a total of 0.5 mL has been added. Observe and record the solubility. A good candidate solvent will show low solubility at this stage[3][10].

    • If the compound did not dissolve at room temperature, heat the test tube in a sand or water bath to the boiling point of the solvent. Continue to add the solvent dropwise until the solid dissolves completely. Record the total volume of solvent used.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

    • Observe the formation of crystals. Note the quantity and quality of the crystals.

  • Evaluating Potential Solvents:

    • Ideal Solvent: Insoluble or sparingly soluble at room temperature, but completely soluble in a minimal amount of hot solvent. Forms abundant, high-quality crystals upon cooling.

    • Unsuitable Solvent (Too Good): The compound dissolves readily at room temperature.

    • Unsuitable Solvent (Too Poor): The compound is insoluble or only sparingly soluble even in the hot solvent.

  • Solvent Mixture Screening (if a single solvent is not ideal):

    • If a solvent is found to be too "good" and another is too "poor," a solvent pair may be effective.

    • Dissolve the compound in a minimal amount of the "good" solvent at room temperature.

    • Add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).

    • Gently heat the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly and observe crystal formation.

Data Presentation: Solubility Screening
SolventSolubility at Room Temp. (in ~0.5 mL)Solubility at Boiling PointCrystal Formation upon CoolingAssessment
EthanolSparingly SolubleSolubleGoodPromising
MethanolSoluble--Too Soluble
IsopropanolSparingly SolubleSolubleFairPossible
Ethyl AcetateSparingly SolubleSolubleGoodPromising
TolueneInsolubleSparingly SolublePoorNot Ideal
HeptaneInsolubleInsoluble-Unsuitable
WaterInsolubleInsoluble-Unsuitable
Mixture
Ethanol/Water---To be tested

This table is illustrative and should be populated with your experimental observations.

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization solvent.

Solvent_Selection_Workflow start Start: Crude Solid test_rt_solubility Test Solubility in Cold Solvent start->test_rt_solubility is_soluble_rt Soluble at Room Temp? test_rt_solubility->is_soluble_rt heat_solution Heat to Boiling is_soluble_rt->heat_solution No unsuitable_too_good Result: Unsuitable (Too Soluble) Consider Solvent Mixture is_soluble_rt->unsuitable_too_good Yes is_soluble_hot Soluble when Hot? heat_solution->is_soluble_hot cool_solution Cool Solution Slowly is_soluble_hot->cool_solution Yes unsuitable_too_poor Result: Unsuitable (Insoluble) Consider Different Solvent is_soluble_hot->unsuitable_too_poor No crystals_form Crystals Form? cool_solution->crystals_form unsuitable_no_xtals Result: Unsuitable (No Crystals) Troubleshoot (Concentrate, Seed, etc.) crystals_form->unsuitable_no_xtals No suitable_solvent Result: Suitable Solvent Proceed to Bulk Recrystallization crystals_form->suitable_solvent Yes

Caption: Workflow for recrystallization solvent selection.

References

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Recrystallization-1.pdf. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center. [Link]

  • 5,6,7,8-tetrahydro-5-methyl quinoxaline, 52517-54-1. The Good Scents Company. [Link]

  • 5-Methyl Quinoxaline. DOSS. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. PMC. [Link]

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link]

  • 5-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 16244396. PubChem. [Link]

  • 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028. PubChem. [Link]

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Validation & Comparative

A Researcher's Guide to the Infrared Spectroscopy of 5-Methyl-1,2,3,4-tetrahydroquinoxaline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks of 5-Methyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a comparative approach to understanding its spectral features, supported by established principles of vibrational spectroscopy and data from analogous structures.

Introduction to IR Spectroscopy in Heterocyclic Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique molecular fingerprint, revealing the presence of specific functional groups. For a complex molecule like 5-Methyl-1,2,3,4-tetrahydroquinoxaline, IR spectroscopy is invaluable for confirming its structure by identifying the characteristic vibrations of its amine, aromatic, and alkyl components.

Predicted IR Absorption Profile of 5-Methyl-1,2,3,4-tetrahydroquinoxaline

The key vibrational modes and their expected absorption regions are as follows:

  • N-H Stretch: As a secondary amine, a single, weak to moderate N-H stretching band is expected in the region of 3350-3310 cm⁻¹.[2] The aromatic nature of the amine may shift this to a slightly higher frequency, around 3400 cm⁻¹.[3]

  • Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring will produce sharp, weak to medium peaks above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[1]

  • Aliphatic C-H Stretch: The C-H bonds of the methyl group and the saturated portion of the tetrahydroquinoxaline ring will exhibit strong stretching absorptions just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ region.

  • Aromatic C=C Bending: The in-plane bending vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to one or more sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: The stretching of the aromatic C-N bond is expected to produce a strong absorption in the 1335-1250 cm⁻¹ range.[2]

  • N-H Wag: A characteristic broad band due to N-H out-of-plane bending (wagging) is anticipated in the 910-665 cm⁻¹ region for this secondary amine.[2]

Comparative Spectral Analysis: 5-Methyl-1,2,3,4-tetrahydroquinoxaline vs. 1,2,3,4-Tetrahydroquinoline

To refine our predictions, we can compare the expected spectrum of 5-Methyl-1,2,3,4-tetrahydroquinoxaline with the known IR spectrum of a structurally similar compound, 1,2,3,4-Tetrahydroquinoline. The primary difference between these two molecules is the presence of a methyl group on the benzene ring and an additional nitrogen atom in the heterocyclic ring of the target compound.

The IR spectrum of 1,2,3,4-Tetrahydroquinoline, available from the NIST WebBook, displays key absorptions that align with the expected functional groups.[4]

Functional Group1,2,3,4-Tetrahydroquinoline (Experimental, cm⁻¹)[4]5-Methyl-1,2,3,4-tetrahydroquinoxaline (Predicted, cm⁻¹)Key Differences and Rationale
N-H Stretch ~3400~3400Minimal change expected as both are secondary aromatic amines.
Aromatic C-H Stretch >3000>3000Similar aromatic C-H stretching is anticipated.
Aliphatic C-H Stretch <3000<3000The methyl group in the target molecule will contribute to these absorptions.
Aromatic C=C Bending ~1600, ~1500~1600, ~1500The substitution pattern on the benzene ring may cause slight shifts in these peaks.
C-N Stretch ~13001335-1250The presence of two C-N bonds in the tetrahydroquinoxaline ring might lead to more complex or intense absorptions in this region.
N-H Wag Broad, ~750910-665A broad N-H wag is expected for both, characteristic of secondary amines.
CH₃ Bending N/A~1450, ~1375The methyl group will introduce characteristic bending vibrations.

The most significant spectral differences will arise from the vibrations of the additional C-N bond and the methyl group in 5-Methyl-1,2,3,4-tetrahydroquinoxaline. The methyl group's C-H bending vibrations are expected around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Experimental Protocol: Acquiring the IR Spectrum

For a compound like 5-Methyl-1,2,3,4-tetrahydroquinoxaline, which is likely to be a liquid or a low-melting solid at room temperature, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a highly suitable and convenient method that requires minimal sample preparation.[5][6]

Objective: To obtain a high-quality mid-infrared spectrum of 5-Methyl-1,2,3,4-tetrahydroquinoxaline.

Apparatus:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample vial containing 5-Methyl-1,2,3,4-tetrahydroquinoxaline.

  • Clean, lint-free wipes.

  • Suitable solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and have been purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum:

    • With the clean, empty ATR crystal, record a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

  • Sample Application:

    • Place a small drop of liquid 5-Methyl-1,2,3,4-tetrahydroquinoxaline directly onto the center of the ATR crystal. If the sample is a solid, place a small amount of the powder or a few crystals onto the crystal.

    • Lower the ATR press arm to ensure good contact between the sample and the crystal. Apply consistent pressure.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, co-adding 16 or 32 scans provides a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a soft, lint-free wipe soaked in an appropriate solvent. Ensure all sample residue is removed before the next measurement.

Visualizing Key Vibrational Modes

The following diagram illustrates the primary functional groups of 5-Methyl-1,2,3,4-tetrahydroquinoxaline and their corresponding predicted IR absorption regions.

IR_Peaks cluster_molecule 5-Methyl-1,2,3,4-tetrahydroquinoxaline cluster_spectrum Predicted IR Absorption Regions (cm⁻¹) NH N-H (Secondary Amine) NH_stretch_region ~3400 NH->NH_stretch_region Stretch Aromatic_CH Aromatic C-H Aromatic_CH_stretch_region 3100-3000 Aromatic_CH->Aromatic_CH_stretch_region Stretch Aliphatic_CH Aliphatic C-H (CH₃ & CH₂) Aliphatic_CH_stretch_region 2960-2850 Aliphatic_CH->Aliphatic_CH_stretch_region Stretch Aromatic_CC Aromatic C=C Aromatic_CC_bend_region 1600-1450 Aromatic_CC->Aromatic_CC_bend_region Bend CN Aromatic C-N CN_stretch_region 1335-1250 CN->CN_stretch_region Stretch NH_wag N-H Wag NH_wag_region 910-665 NH_wag->NH_wag_region Wag

Caption: Key functional groups in 5-Methyl-1,2,3,4-tetrahydroquinoxaline and their predicted IR absorption regions.

Conclusion

The infrared spectrum of 5-Methyl-1,2,3,4-tetrahydroquinoxaline is expected to exhibit a series of characteristic absorption bands that confirm its molecular structure. By understanding the typical vibrational frequencies of secondary aromatic amines, substituted benzene rings, and alkyl groups, researchers can confidently interpret the experimental spectrum of this compound and its derivatives. The comparative analysis with 1,2,3,4-tetrahydroquinoline highlights the specific spectral contributions of the methyl group and the second nitrogen atom in the heterocyclic ring. The provided ATR-FTIR protocol offers a straightforward and reliable method for obtaining high-quality spectral data for this class of compounds.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. IR: amines. [Link]

  • Rytwo, G., Zakai, R., & Wicklein, B. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Spectroscopy, 2015, 1-7.
  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]

  • The Chinese University of Hong Kong. (2020, April 8). 28 IR Spectroscopy Liquid Sample (English). YouTube. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoxaline. [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Academic Journals. (2021, October 15). 1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives. [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Pike, R. D., & Dugan, E. C. (2007). 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2772-o2773.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of California, Davis. (n.d.). Sample preparation for FT-IR. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

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A Researcher's Guide to the Crystallography of 5-Methyl-1,2,3,4-tetrahydroquinoxaline Salts: A Practical and Theoretical Framework

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the solid-state properties of active pharmaceutical ingredients (APIs) is paramount. The formation of salts is a critical step in optimizing the physicochemical properties of a drug candidate, influencing its solubility, stability, and bioavailability. This guide focuses on 5-Methyl-1,2,3,4-tetrahydroquinoxaline, a heterocyclic scaffold of significant interest in medicinal chemistry.

While a comprehensive search of the Cambridge Structural Database (CSD) and other scientific literature reveals a notable absence of publicly available single-crystal X-ray diffraction data for the salts of 5-Methyl-1,2,3,4-tetrahydroquinoxaline, this guide provides a robust theoretical and practical framework to empower researchers in this area. We will explore the potential crystallographic landscape of its salts, detail a comprehensive experimental workflow for obtaining this data, and provide an illustrative analysis of the closely related 1,2,3,4-tetrahydroquinoxaline free base to establish a structural baseline.

The Significance of Salt Formation and Crystallographic Analysis

The introduction of a methyl group at the 5-position of the 1,2,3,4-tetrahydroquinoxaline core can significantly influence its electronic and steric properties, which in turn affects its biological activity and physical characteristics. Forming salts of this molecule by reacting it with various acids can further modulate these properties. X-ray crystallography provides the definitive method for elucidating the three-dimensional atomic arrangement within a crystal, offering invaluable insights into:

  • Molecular Conformation: Determining the precise geometry of the 5-Methyl-1,2,3,4-tetrahydroquinoxaline cation.

  • Intermolecular Interactions: Identifying and characterizing the hydrogen bonding networks and other non-covalent interactions that govern the crystal packing.

  • Polymorphism: Discovering different crystalline forms (polymorphs) of the same salt, which can have distinct physical properties.

  • Solvate/Hydrate Formation: Identifying the inclusion of solvent or water molecules within the crystal lattice.

This information is crucial for selecting the optimal salt form for further development and for securing intellectual property.

Theoretical Comparison of Potential 5-Methyl-1,2,3,4-tetrahydroquinoxaline Salts

The choice of the counter-ion is a critical variable in salt screening. Different acids will yield salts with varying properties. Below is a theoretical comparison of potential salts of 5-Methyl-1,2,3,4-tetrahydroquinoxaline based on the general principles of crystal engineering.

Salt Former (Acid)Anion PropertiesExpected Influence on Crystal Packing and Properties
Hydrochloric Acid (HCl) Small, spherical, strong hydrogen bond acceptor (Cl⁻)Likely to form strong N-H···Cl hydrogen bonds. The small size of the chloride ion may lead to dense packing and potentially high lattice energy, resulting in lower solubility.
Hydrobromic Acid (HBr) Larger and more polarizable than Cl⁻, strong hydrogen bond acceptor (Br⁻)Similar to the hydrochloride salt, strong N-H···Br hydrogen bonds are expected. The larger size of the bromide ion might lead to different packing motifs and potentially altered solubility compared to the hydrochloride.
Sulfuric Acid (H₂SO₄) Divalent anion (SO₄²⁻), tetrahedral geometry, multiple hydrogen bond acceptorsCan form extensive and complex hydrogen bonding networks involving both N-H and potentially C-H donors. The divalent nature could lead to 2:1 or 1:1 (bisulfate) stoichiometries, significantly impacting the crystal structure and properties.
Tartaric Acid Chiral, dicarboxylic acid with hydroxyl groups, multiple hydrogen bond donors and acceptorsOffers the potential for forming chiral salts and resolving enantiomers if the parent molecule is chiral or crystallizes in a chiral space group. The multiple functional groups can lead to robust and intricate hydrogen bonding networks, often resulting in crystalline and stable salts.
Maleic Acid Cis-dicarboxylic acid, potential for intramolecular hydrogen bonding in the anionThe geometry of the maleate anion can influence the overall crystal packing in unique ways. It can act as a hydrogen bond acceptor and potentially form salts with interesting structural motifs.

Experimental Workflow for Obtaining and Analyzing Crystallographic Data

The following section outlines a comprehensive, step-by-step workflow for researchers to synthesize, crystallize, and analyze the crystal structures of 5-Methyl-1,2,3,4-tetrahydroquinoxaline salts.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_salt_formation Salt Formation & Crystallization cluster_analysis X-ray Diffraction & Analysis start Starting Materials (e.g., 4-Methyl-1,2-phenylenediamine) synthesis Synthesis of 5-Methyl-1,2,3,4- tetrahydroquinoxaline start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification salt_formation Salt Formation (Reaction with selected acids) purification->salt_formation crystallization Crystallization Screening (Vapor diffusion, slow evaporation, etc.) salt_formation->crystallization data_collection Single-Crystal X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., Direct methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Data Analysis (Packing, H-bonding, etc.) structure_refinement->data_analysis

Figure 1. A generalized experimental workflow for the synthesis, crystallization, and crystallographic analysis of 5-Methyl-1,2,3,4-tetrahydroquinoxaline salts.

Part 1: Synthesis and Purification
  • Synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoxaline: While this compound may be commercially available, a common synthetic route involves the reduction of 5-methylquinoxaline. A variety of reducing agents can be employed, such as sodium borohydride in the presence of a Lewis acid or catalytic hydrogenation. A typical procedure might involve the reaction of 4-methyl-1,2-phenylenediamine with glyoxal, followed by reduction of the resulting 5-methylquinoxaline.

  • Purification: The crude product should be purified to a high degree (>99%) to ensure the growth of high-quality single crystals. Techniques such as recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or column chromatography are recommended. The purity should be confirmed by techniques like NMR, HPLC, and mass spectrometry.

Part 2: Salt Formation and Crystallization
  • Salt Formation:

    • Dissolve the purified 5-Methyl-1,2,3,4-tetrahydroquinoxaline in a suitable solvent (e.g., ethanol, isopropanol, acetone).

    • Add a stoichiometric amount (or a slight excess) of the desired acid (e.g., a solution of HCl in ethanol, an aqueous solution of H₂SO₄).

    • Stir the mixture at room temperature or with gentle heating to ensure complete reaction. The formation of a precipitate may be observed.

  • Crystallization Screening: The goal is to obtain single crystals of suitable size and quality for X-ray diffraction (typically 0.1-0.3 mm in each dimension).

    • Slow Evaporation: Dissolve the salt in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion: This is a highly effective technique.

      • Hanging Drop: A small drop of the salt solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir solution of a precipitating agent.

      • Sitting Drop: A drop of the salt solution is placed in a microbridge within a sealed well containing a reservoir solution.

    • Solvent Systems: A wide range of solvents and solvent mixtures should be screened. Common choices include water, ethanol, methanol, isopropanol, acetone, acetonitrile, and mixtures thereof. The choice of solvent can significantly impact crystal growth.

Part 3: X-ray Diffraction and Analysis
  • Single-Crystal X-ray Data Collection:

    • A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms.

    • The diffractometer directs a beam of X-rays onto the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms in the crystal structure are determined using methods such as direct methods or Patterson methods.

    • The atomic positions and other parameters are then refined using a least-squares algorithm to obtain the best fit between the calculated and observed diffraction data.

  • Data Analysis and Visualization:

    • The final refined crystal structure provides a wealth of information, including bond lengths, bond angles, and torsion angles.

    • The crystal packing and intermolecular interactions, particularly hydrogen bonds, can be analyzed using software such as Mercury or Olex2.

    • The crystallographic data should be deposited in a public database like the Cambridge Structural Database (CSD) to make it accessible to the scientific community.

Illustrative Analysis: The Crystal Structure of 1,2,3,4-Tetrahydroquinoxaline Free Base

To provide a tangible example of the type of structural information that can be obtained, we will analyze the crystal structure of the parent compound, 1,2,3,4-tetrahydroquinoxaline, which is available in the CSD (Refcode: THQUIA).

The crystal structure of 1,2,3,4-tetrahydroquinoxaline reveals a puckered dihydropyrazine ring fused to a planar benzene ring.[1] The molecules are linked into infinite chains via N-H···N hydrogen bonds between the two secondary amine groups of adjacent molecules. This hydrogen bonding motif is a key feature of the crystal packing.

Upon salt formation, we would anticipate significant changes to this crystal structure:

  • Protonation: One or both of the nitrogen atoms would be protonated, leading to changes in the geometry and electronic distribution of the molecule.

  • New Hydrogen Bonding Partners: The N-H···N hydrogen bonds of the free base would be replaced by stronger N-H···Anion hydrogen bonds.

  • Packing Disruption: The introduction of a counter-ion would disrupt the packing of the free base and lead to a completely different crystal lattice. The size, shape, and charge of the anion would dictate the new packing arrangement.

Conclusion

While experimental crystallographic data for salts of 5-Methyl-1,2,3,4-tetrahydroquinoxaline are not yet publicly available, this guide provides a comprehensive roadmap for researchers to obtain and interpret this crucial information. By understanding the theoretical considerations of salt formation and following a systematic experimental workflow, scientists can successfully elucidate the solid-state structures of these important compounds. The insights gained from such studies are invaluable for the rational design and development of new pharmaceuticals and functional materials.

References

  • Pike, R. D., & Dugan, E. C. (2007). 1,2,3,4-Tetrahydroquinoxaline. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2772–o2773. [Link]

Sources

Biological activity comparison of 5-methyl-1,2,3,4-tetrahydroquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The 5-methyl-1,2,3,4-tetrahydroquinoxaline (5-Me-THQ) scaffold represents a distinct structural class within the nitrogen-heterocycle family. Unlike its widely studied isomers (2-methyl and 3-methyl derivatives), which are heavily exploited for broad-spectrum antimicrobial and cytotoxic applications, the 5-methyl variant exhibits a unique biological profile characterized by specific hepatic lipid accumulation inhibition and distinct olfactory properties.

This guide objectively compares the biological activity of 5-Me-THQ against its structural alternatives (Aromatic 5-Methylquinoxaline and 2-Methyl-THQ), providing experimental protocols and mechanistic insights to support lead optimization.

Structural Distinction[1][2][3]
  • 5-Methyl-1,2,3,4-THQ (Target): Reduced pyrazine ring; methyl group on the benzene ring (C5). Lipophilic, metabolic modulator.

  • 2-Methyl-1,2,3,4-THQ (Alternative 1): Reduced pyrazine ring; methyl group on the heterocyclic ring (C2). Potent cytotoxic/DNA-intercalating scaffold.

  • 5-Methylquinoxaline (Alternative 2): Fully aromatic. High odor intensity ("roasted coffee"), limited metabolic activity compared to reduced forms.

Biological Activity Comparison

The following data contrasts the performance of 5-Me-THQ with standard alternatives across three critical bio-activity domains.

Table 1: Comparative Biological Activity Profile[1]
Feature5-Methyl-1,2,3,4-THQ (Target)2-Methyl-1,2,3,4-THQ (Alternative)5-Methylquinoxaline (Precursor/Std)
Primary Activity Hepatic Lipid Inhibition (Anti-steatosis)Cytotoxicity (Anticancer)Olfactory (Flavor/Fragrance)
Potency (IC₅₀/MIC) High inhibition at 10-50 µM (HepG2)IC₅₀: 2.1 - 9.8 µM (HeLa/MCF-7)Low biological potency; High odor threshold
Mechanism Modulation of lipogenic gene expressionVEGFR-2 Inhibition / DNA IntercalationReceptor binding (Olfactory receptors)
Cellular Target Hepatocytes (HepG2)Carcinoma cells (HeLa, PC3)Sensory Neurons
Toxicity Profile Lower cytotoxicity vs. 2-Me isomerHigh non-specific cytotoxicityModerate irritant
Deep Dive: Hepatic Lipid Accumulation Inhibition

While 2-methyl derivatives are often designed as aggressive intercalators for oncology, the 5-methyl-1,2,3,4-THQ derivative shows a "softer" metabolic interaction. Experimental data indicates it significantly suppresses lipid droplet formation in oleic acid-loaded HepG2 cells without the necrotic toxicity associated with the 2-methyl isomers.

Scientist's Insight: The shift of the methyl group from the heterocyclic ring (C2/C3) to the benzene ring (C5) appears to reduce steric hindrance at the nitrogen centers, potentially altering the molecule's ability to chelate metals or interact with metabolic enzymes like fatty acid synthase (FASN), rather than intercalating into DNA.

Structural Activity Relationship (SAR) & Mechanism

The biological divergence between these isomers is driven by electronic and steric factors. The diagram below maps the structure-function relationship.

Diagram 1: SAR and Mechanism of Action Map

SAR_Mechanism Scaffold Tetrahydroquinoxaline Core Me5 5-Methyl Substitution (Benzene Ring) Scaffold->Me5 Modification Me2 2-Methyl Substitution (Heterocyclic Ring) Scaffold->Me2 Modification Aromatic Fully Aromatic Oxidation State Scaffold->Aromatic Oxidation Activity5 Lipid Metabolism Modulation Me5->Activity5 Target5 Inhibition of Lipid Droplet Formation (HepG2) Activity5->Target5 Target2 Cytotoxicity / Apoptosis (Cancer Lines) Target5->Target2 Lower Toxicity Activity2 DNA Intercalation & VEGFR-2 Inhibition Me2->Activity2 Activity2->Target2 ActivityAr Volatile Interaction Aromatic->ActivityAr TargetAr Olfactory Receptors (Roasty/Nutty) ActivityAr->TargetAr

Caption: SAR divergence showing how methyl positioning dictates metabolic vs. cytotoxic pathways.

Experimental Protocols

To validate the specific activity of 5-methyl-1,2,3,4-THQ, the following protocols are recommended. These are designed to be self-validating systems.

A. Synthesis: Selective Reduction Protocol

Rationale: Direct synthesis of the tetrahydro- form is difficult. The most robust path is the copper-catalyzed formation of the quinoxalinone followed by reduction.

  • Precursor Formation: React 2-haloaniline with amino acids (Glycine/Alanine) using CuI (10 mol%) and K₂CO₃ in DMF at 100°C to yield 8-methyl-3,4-dihydro-1H-quinoxalin-2-one .

  • Reduction (Critical Step):

    • Suspend the quinoxalin-2-one intermediate (1.0 eq) in dry THF under N₂.

    • Slowly add LiAlH₄ (4.0 eq) at 0°C. Caution: Exothermic.

    • Reflux for 4-6 hours. Monitor via TLC (Hexane/EtOAc 1:1).

    • Quenching: Use the Fieser method (Water, 15% NaOH, Water) to prevent emulsion.

    • Purification: Flash chromatography on silica gel.

    • Validation: ¹H NMR should show disappearance of the carbonyl signal and appearance of -CH₂-CH₂- signals at ~3.4 ppm.

B. Hepatic Lipid Accumulation Assay (Oil Red O)

Rationale: This assay quantifies the specific anti-steatotic activity of the 5-methyl derivative.

  • Cell Culture: Seed HepG2 cells (human hepatocarcinoma) at 2x10⁵ cells/well.

  • Lipid Loading: Treat cells with Oleic Acid (1 mM) for 24 hours to induce steatosis (fatty liver model).

  • Treatment: Co-treat with 5-Methyl-1,2,3,4-THQ (10, 25, 50 µM). Include Simvastatin (10 µM) as a positive control.

  • Fixation & Staining:

    • Wash with PBS, fix with 10% formalin (30 min).

    • Stain with Oil Red O working solution (15 min).

    • Wash with 60% isopropanol to remove background.

  • Quantification: Elute the dye with 100% isopropanol and measure Absorbance at 510 nm .

    • Calculation: % Inhibition = [1 - (OD_sample / OD_oleic_acid_control)] x 100.

Synthesis Workflow Diagram

This workflow illustrates the conversion from raw aniline precursors to the bioactive tetrahydro- derivative.

Diagram 2: Synthesis & Validation Workflow

Synthesis_Workflow Start Start: 2-Haloaniline + Amino Acid Reagent1 CuI (cat), K2CO3 DMF, 100°C Start->Reagent1 Inter Intermediate: 8-Methyl-quinoxalin-2-one Reagent1->Inter Reagent2 LiAlH4 (4 eq) THF, Reflux Inter->Reagent2 Product Product: 5-Methyl-1,2,3,4-THQ Reagent2->Product Check QC Check: 1H NMR (No C=O) MS (M+ = 148) Product->Check

Caption: Step-wise synthesis via copper-catalyzed cyclization and hydride reduction.

Conclusion

For researchers targeting metabolic disorders, 5-methyl-1,2,3,4-tetrahydroquinoxaline offers a superior scaffold compared to its 2-methyl isomer, which is better suited for oncology indications due to its cytotoxicity. The 5-methyl variant provides a rare combination of low cytotoxicity and potent lipid accumulation inhibition , making it a promising lead for non-alcoholic fatty liver disease (NAFLD) therapeutics.

Recommendation: Prioritize the 5-methyl scaffold when designing metabolic modulators; revert to 2-methyl or 6-nitro substituted scaffolds when designing DNA-targeting antiproliferative agents.

References

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. (2017).

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Tropical Journal of Pharmaceutical Research. (2013).

  • Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design and VEGFR-2 inhibition. Bioorganic Chemistry. (2025).

  • Inhibition of nucleotide biosynthesis disrupts lipid accumulation and adipogenesis. Journal of Biological Chemistry. (2023).

  • Quinoxaline derivatives: A comprehensive review of biological activities. European Journal of Medicinal Chemistry. (2019).

Validating Enantiomeric Excess of Chiral 5-Methyl-1,2,3,4-Tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge of Basic Heterocycles

5-Methyl-1,2,3,4-tetrahydroquinoxaline (5-Me-THQ) derivatives represent a privileged scaffold in medicinal chemistry, serving as key pharmacophores in brimonidine analogs and bromodomain inhibitors. However, validating their enantiomeric excess (ee) presents a specific chromatographic challenge: Basicity.

The secondary amine in the THQ ring (


) interacts strongly with residual silanol groups on silica-based chiral stationary phases (CSPs). This results in peak tailing, poor resolution (

), and inaccurate integration of the minor enantiomer—critical failures when validating

ee for drug candidates.

This guide compares standard validation methods and establishes Immobilized Polysaccharide HPLC with Basic Additives as the superior protocol for robust, self-validating quantification.

Comparative Analysis of Validation Methods

The following table contrasts the performance of four distinct methodologies for THQ derivatives.

FeatureMethod A: Coated CSP HPLC (Traditional)Method B: Immobilized CSP HPLC (Recommended)Method C: Chiral SFC (High Throughput)Method D:

H-NMR w/ CSA
(Quick Screen)
Primary Column Chiralcel OD-H / AD-HChiralpak IA / IG Chiralpak IG-3 / IC-3N/A (Uses Mosher's Acid/CSA)
Mobile Phase Hexane/IPAHexane/DCM/EtOH CO

/MeOH
CDCl

/ DMSO-

Solvent Limits Strict (No DCM/THF/EtOAc)Universal (Solvent flexible) High pressure requiredN/A
Resolution (

)
Moderate (Risk of stripping)High (Tunable selectivity) HighLow (Peak overlap common)
Sensitivity (LOD) High (UV 254 nm)High (UV 254 nm) ModerateLow (

error margin)
Tailing Factor Often

(Silanol interaction)

(With additives)

N/A
Verdict Legacy method. High risk of column damage.Gold Standard for QC/Validation. Best for preparative scale.Only for initial reaction screening.
Why Method B (Immobilized HPLC) Wins

While Coated CSPs (Method A) are historical standards, they restrict the use of solvents like Dichloromethane (DCM) and Ethyl Acetate. THQ derivatives often suffer from poor solubility in pure Hexane/Alcohol mixtures. Immobilized phases (Method B) allow the use of "forbidden" solvents (e.g., DCM) which not only dissolve the sample but often induce unique conformational changes in the polymer selector, enhancing enantioselectivity (


).

Strategic Decision Framework

The following decision tree illustrates the logical flow for selecting the optimal validation method based on sample stage and physicochemical properties.

MethodSelection Start Start: THQ Derivative Sample SolubilityCheck Is sample soluble in Hexane/IPA? Start->SolubilityCheck EE_Requirement Required ee Accuracy? SolubilityCheck->EE_Requirement Yes Method_Immob Use Immobilized CSP (IA/IG) + DCM/EtOH + 0.1% DEA SolubilityCheck->Method_Immob No (Needs DCM) BasicityCheck Strong basicity (pKa > 9)? EE_Requirement->BasicityCheck High (>99%) Method_NMR Use 1H-NMR + Mosher's Acid (Rough Screen) EE_Requirement->Method_NMR Low (<95%) Method_Coated Use Coated CSP (OD-H) + 0.1% DEA BasicityCheck->Method_Coated No (Neutral/Protected) BasicityCheck->Method_Immob Yes (Needs robust phase) Method_SFC Use SFC (Chiralpak IG) + MeOH + 0.2% IPA-amine

Figure 1: Decision matrix for selecting the appropriate chiral validation method based on solubility and accuracy requirements.

The Gold Standard Protocol: Immobilized CSP with Basic Additives

This protocol is designed for Chiralpak IA or IG columns. These phases (Amylose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3-chloro-5-methylphenylcarbamate)) immobilized on silica offer the highest success rate for THQ derivatives.

Materials & Reagents[1][2][3][4][5][6][7]
  • Column: Chiralpak IA or IG (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase A (Non-polar): n-Hexane (HPLC Grade).

  • Mobile Phase B (Polar/Modifier): Ethanol or Isopropanol (IPA).

  • Mobile Phase C (Solubilizer - Optional): Dichloromethane (DCM).

  • Additive: Diethylamine (DEA) or Ethanolamine. Crucial: Do not use Triethylamine (TEA) if detection is

    
     nm due to UV cutoff; DEA is cleaner.
    
Step-by-Step Workflow

Step 1: System Passivation Flush the HPLC system with 100% Ethanol containing 0.1% DEA for 30 minutes. This saturates the system's active sites, preventing the "memory effect" where basic amines stick to the tubing.

Step 2: Mobile Phase Preparation

  • Standard Mix: Hexane : EtOH : DEA (

    
    , v/v/v).[1]
    
  • Solubility-Enhanced Mix: Hexane : DCM : EtOH : DEA (

    
    ).
    
  • Note: Premix the DEA into the alcohol portion before adding to hexane to ensure miscibility.

Step 3: Sample Preparation Dissolve the THQ derivative in the Mobile Phase (or pure EtOH) to a concentration of 0.5 – 1.0 mg/mL.

  • Critical Check: If the solution is cloudy, add drops of DCM until clear. Filter through a 0.45

    
    m PTFE filter.
    

Step 4: Method Optimization Loop

  • Run 1: Inject 5

    
    L at 1.0 mL/min.
    
  • Assess: Check

    
     (retention factor). If 
    
    
    
    (elutes too fast), reduce EtOH to 5%.
  • Assess: Check Tailing Factor (

    
    ). If 
    
    
    
    , increase DEA concentration to 0.2% or switch to Ethanolamine.

Scientific Integrity: The Self-Validating System

A method is only trustworthy if it validates itself during the run. For chiral analysis, you must prove that the absence of a peak means high ee, not just low sensitivity.

Validation Metrics
  • Resolution (

    
    ):  Must be 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    to ensure the minor peak isn't "hiding" under the tail of the major peak.
  • Linearity: The response of the minor enantiomer must be linear at 0.1% levels.

The "Spike" Confirmation

Never rely on a single injection of a high-ee product.

  • Racemic Standard: Inject the racemate to establish retention times (

    
     and 
    
    
    
    ).
  • Product Injection: Inject your chiral sample.

  • Spike: Mix 10

    
    L of racemate with 990 
    
    
    
    L of your product. Inject.
    • Pass: You see a distinct increase in the minor peak area.

    • Fail: The minor peak does not appear or merges (co-elutes) with the major peak.

Validation Logic Diagram

ValidationLogic Racemic 1. Inject Racemate CheckRes Rs > 1.5? Racemic->CheckRes Optimize Adjust Mobile Phase (Add DEA / Change Alcohol) CheckRes->Optimize No Sample 2. Inject Sample CheckRes->Sample Yes Optimize->Racemic CheckTail Tailing < 1.3? Sample->CheckTail CheckTail->Optimize No Spike 3. Spike Test (Sample + 1% Racemate) CheckTail->Spike Yes Confirm Minor Peak Visible? Spike->Confirm Confirm->Optimize No (Co-elution) Valid VALIDATED METHOD Confirm->Valid Yes

Figure 2: The self-validating workflow ensures that chromatographic conditions are sufficient to detect the minor enantiomer.

References

  • Rueping, M., et al. (2011). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation. Chemical Science.[2][3][4][5] Link

  • Zhou, Y.G., et al. (2011). Highly Enantioselective Hydrogenation of Quinoxalines.[2][3][6] Journal of the American Chemical Society. Link

  • Zhang, X., et al. (2023).[4][7] Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation.[2][3][6] Chemical Science.[2][3][4][5] Link

  • Daicel Corporation. (2020). Chiralpak IA/IB/IC/ID/IE/IF/IG Instruction Manual. Chiral Technologies.[5][8][9] Link

  • Fan, Q.H., et al. (2013). Asymmetric hydrogenation of mono- and disubstituted quinoxaline derivatives.[3][6][10] Chemistry – An Asian Journal.[10] Link

Sources

Safety Operating Guide

Proper Disposal of 5-Methyl-1,2,3,4-tetrahydroquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Methyl-1,2,3,4-tetrahydroquinoxaline, ensuring the safety of laboratory personnel and compliance with regulatory standards. This document is designed to be a practical resource, moving beyond mere procedural lists to explain the rationale behind each step, thereby fostering a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

Primary Hazards Include:

  • Acute Toxicity: The parent compound, 1,2,3,4-tetrahydroquinoxaline, is classified as toxic if swallowed.[1]

  • Skin and Eye Irritation: Related compounds are known to cause skin and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation may cause respiratory irritation.[2][3]

Therefore, it is crucial to handle 5-Methyl-1,2,3,4-tetrahydroquinoxaline with appropriate personal protective equipment (PPE) and engineering controls at all times.

Quantitative Hazard Data Summary
Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity (Oral) Toxic if swallowed[1]Ingestion
Skin Corrosion/Irritation Causes skin irritation[2][3]Dermal contact
Serious Eye Damage/Irritation Causes serious eye irritation[2]Ocular contact
Specific Target Organ Toxicity May cause respiratory irritation[2][3]Inhalation

Pre-Disposal Procedures: Immediate Steps in the Laboratory

Proper waste management begins at the point of generation. Adherence to these initial steps is critical for ensuring safety and regulatory compliance.

Step 1: Segregation of Waste

Immediately segregate waste containing 5-Methyl-1,2,3,4-tetrahydroquinoxaline from other waste streams. This is a cornerstone of the Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management.[4][5] Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.

  • Action: Designate a specific, clearly labeled waste container for 5-Methyl-1,2,3,4-tetrahydroquinoxaline and materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).

Step 2: Proper Waste Container Selection and Labeling

The choice of container is crucial for preventing leaks and ensuring the safety of waste handlers.

  • Action: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bottle or a glass bottle with a secure cap).

  • Labeling: The label must be unambiguous and contain the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Methyl-1,2,3,4-tetrahydroquinoxaline"

    • The specific hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritation).[1][2]

    • The date of accumulation.

Step-by-Step Disposal Protocol

The disposal of 5-Methyl-1,2,3,4-tetrahydroquinoxaline must be handled by a licensed hazardous waste disposal company. Attempting to neutralize or dispose of this chemical through standard laboratory drains is a violation of environmental regulations and can pose significant safety risks.

Experimental Protocol: Waste Accumulation and Handover
  • Personal Protective Equipment (PPE): Before handling the waste container, don appropriate PPE, including:

    • Safety goggles or a face shield.[3]

    • Chemically resistant gloves (e.g., nitrile).[2]

    • A laboratory coat.[3]

  • Container Sealing: Ensure the waste container is tightly sealed to prevent the release of vapors.[2][3]

  • Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:

    • Well-ventilated.[2][3]

    • Away from incompatible materials, such as strong oxidizing agents.[3]

    • Secure and accessible only to authorized personnel.

  • Documentation: Maintain a log of the hazardous waste generated. This is a key component of the "cradle-to-grave" management system mandated by the EPA.[6]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Provide them with the safety data sheet (SDS) for the compound or a comprehensive hazard description.

Regulatory Framework: Adherence to OSHA and EPA Standards

The procedures outlined in this guide are grounded in the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories.[7][8] The CHP must include procedures for the safe handling and disposal of hazardous chemicals. Your institution's CHP is a critical resource and should be consulted.

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste.[4][5] The "cradle-to-grave" system ensures that hazardous waste is tracked from its generation to its final disposal.[6]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 5-Methyl-1,2,3,4-tetrahydroquinoxaline.

DisposalWorkflow Disposal Workflow for 5-Methyl-1,2,3,4-tetrahydroquinoxaline A Waste Generation (5-Methyl-1,2,3,4-tetrahydroquinoxaline) B Hazard Assessment (Acutely Toxic, Irritant) A->B C Segregate Waste Stream B->C D Select & Label Approved Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Licensed Disposal Vendor E->F G Complete Waste Manifest/Documentation F->G H Proper Disposal by Licensed Vendor G->H

Caption: Decision workflow for the safe disposal of 5-Methyl-1,2,3,4-tetrahydroquinoxaline.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific and professional responsibility.

References

  • 1,2,3,4-Tetrahydroquinoxaline | C8H10N2 | CID 77028 - PubChem. National Center for Biotechnology Information. [Link]

  • 1,2,3,4-tetrahydroquinoline, 635-46-1. The Good Scents Company. [Link]

  • Showing Compound 5-Methylquinoxaline (FDB011188). FooDB. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]

  • Regulatory and Guidance Information by Topic: Waste. U.S. Environmental Protection Agency. [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]

  • The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. Defense Technical Information Center. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.